Tectorigenin
Description
This compound has been reported in Iris tectorum, Iris milesii, and other organisms with data available.
This compound is an isoflavone from Pueraria thunbergiana, which induces differentiation and apoptosis in cancer cells. (NCI)
tectoridin is glycosylated form
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCRPUNCUPUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203286 | |
| Record name | Tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-77-6 | |
| Record name | Tectorigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tectorigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 548-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TECTORIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855130H9CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tectorigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tectorigenin natural sources and extraction methods
An In-depth Technical Guide to Tectorigenin: Natural Sources, Extraction, and Biological Activity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an O-methylated isoflavone, is a bioactive compound found in a variety of medicinal plants. It has garnered significant interest within the scientific community for its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its modulation of key cellular signaling pathways. All quantitative data are summarized for comparative analysis, and experimental workflows and signaling pathways are visually represented to facilitate understanding.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Iridaceae and Fabaceae families. The rhizomes and flowers of these plants are particularly rich in this isoflavone.[1][2] A comprehensive list of notable plant sources is provided below.
Table 1: Prominent Natural Sources of this compound
| Family | Species Name | Common Name | Plant Part(s) |
| Iridaceae | Iris domestica (formerly Belamcanda chinensis) | Blackberry Lily, Leopard Lily | Rhizome |
| Iris tectorum | Roof Iris | Rhizome | |
| Iris spuria | Rhizome | ||
| Iris japonica | Fringed Iris | Rhizome | |
| Iris dichotoma | Rhizome | ||
| Iris germanica | German Iris | Rhizome | |
| Iris ensata | Japanese Iris | Rhizome | |
| Iris hungarica | Rhizome | ||
| Iris confusa | Rhizome | ||
| Iris pseudacorus | Yellow Iris | Rhizome | |
| Fabaceae | Pueraria lobata | Kudzu | Flower |
| (Leguminosae) | Pueraria thomsonii | Flower | |
| Pueraria thunbergiana | Flower | ||
| Dalbergia odorifera | Fragrant Rosewood | Leaves | |
| Dalbergia parviflora | Heartwood | ||
| Moraceae | Morus alba | White Mulberry | Velamen, Leaves |
| Campanulaceae | Codonopsis pilosula | Root | |
| Violaceae | Viola hondoensis | Aerial Parts | |
| Cyperaceae | Eleocharis dulcis | Water Chestnut | Peel |
| Glycyrrhiza | Glycyrrhiza uralensis | Chinese Licorice | Root |
Extraction and Purification of this compound
The extraction and subsequent purification of this compound from its natural sources are critical steps for its study and potential therapeutic application. Various methods have been developed, ranging from conventional solvent extraction to more modern, efficiency-enhancing techniques.
Extraction Methodologies
Several methods are employed for the extraction of this compound, each with its own set of advantages and disadvantages. Common solvents used for extraction include methanol, ethanol, and their aqueous solutions.[1]
2.1.1. Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3] This technique generally leads to higher yields in shorter extraction times compared to conventional methods.
*Experimental Protocol: Ultrasound-Assisted Extraction of this compound from Iris tectorum
-
Sample Preparation: The plant material (e.g., rhizomes of Iris tectorum) is dried and ground to a fine powder (60-80 mesh).
-
Solvent Selection: A 70% (v/v) methanol in water solution is prepared as the extraction solvent.
-
Extraction Parameters:
-
Solvent to Solid Ratio: 15 mL of solvent is added for every 1 g of powdered plant material.
-
Temperature: The extraction is carried out at 45°C.
-
Ultrasound Power: An ultrasound power of 150 W is applied.
-
Extraction Time: The sample is sonicated for 45 minutes.
-
-
Post-Extraction: After sonication, the mixture is centrifuged to separate the supernatant from the solid plant debris. The supernatant, containing the extracted isoflavones, is collected for further purification.
2.1.2. Reflux Extraction
Reflux extraction is a conventional method that involves boiling the solvent with the plant material, with the vapor being condensed and returned to the extraction vessel. This continuous process allows for efficient extraction at an elevated temperature.
Experimental Protocol: Reflux Extraction of this compound
-
Sample Preparation: The dried and powdered plant material is placed in a round-bottom flask.
-
Solvent Addition: An appropriate volume of solvent (e.g., 70% ethanol) is added to the flask.
-
Reflux Setup: The flask is connected to a condenser, and the mixture is heated to the boiling point of the solvent.
-
Extraction: The extraction is typically carried out for a period of 2-4 hours.
-
Cooling and Filtration: After the extraction period, the mixture is cooled, and the extract is separated from the solid residue by filtration.
2.1.3. Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction is a green technology that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[1] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. This method avoids the use of organic solvents and is particularly suitable for heat-sensitive compounds.
Experimental Protocol: Supercritical Fluid Extraction of this compound
-
Sample Preparation: The dried and powdered plant material is packed into an extraction vessel.
-
SFE System Setup: The vessel is placed in a supercritical fluid extractor.
-
Extraction Parameters:
-
Supercritical Fluid: Carbon dioxide (CO2) is used as the primary solvent.
-
Co-solvent: A modifier, such as ethanol, may be added to the CO2 to increase the solubility of the polar this compound.
-
Temperature and Pressure: The extraction is performed at a specific temperature (e.g., 40-60°C) and pressure (e.g., 200-300 bar).
-
Flow Rate: The supercritical fluid is passed through the sample at a controlled flow rate.
-
-
Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel.
2.1.4. Acid Hydrolysis to Increase this compound Yield
This compound often exists in its glycosidic form, tectoridin, in plants. Acid hydrolysis can be employed to cleave the sugar moiety from tectoridin, thereby increasing the overall yield of this compound.[2]
Experimental Protocol: Acid Hydrolysis
-
Initial Extraction: An initial extract is obtained using one of the methods described above.
-
Acidification: The extract is acidified, for instance, by adding sulfuric acid to a final concentration of 1% (w/v).[2]
-
Hydrolysis: The acidified extract is heated to facilitate the hydrolysis of tectoridin to this compound.
-
Neutralization and Further Processing: The hydrolyzed extract is then neutralized and can be further purified.
Purification Methodologies
Crude extracts containing this compound require further purification to isolate the compound of interest. Chromatographic techniques are most commonly employed for this purpose.
2.2.1. Column Chromatography
Column chromatography is a widely used technique for the purification of compounds from a mixture. The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase is passed through the column.
Experimental Protocol: Column Chromatography Purification of this compound
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A common solvent system is a mixture of chloroform and methanol, with the proportion of methanol gradually increasing.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.
-
Pooling and Evaporation: The pure fractions are pooled together, and the solvent is removed by evaporation to yield purified this compound.
2.2.2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thus avoiding irreversible adsorption of the sample. It is an efficient method for the preparative isolation of natural products.
*Experimental Protocol: HSCCC Purification of this compound from Belamcanda chinensis
-
Solvent System Selection: A two-phase solvent system is selected. For example, a system composed of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v) can be used.
-
HSCCC Operation: The HSCCC instrument is filled with the stationary phase, and the mobile phase is pumped through the column at a specific flow rate while the column is rotated at high speed.
-
Sample Injection: The crude extract is dissolved in a mixture of the stationary and mobile phases and injected into the instrument.
-
Fraction Collection and Analysis: Fractions of the eluate are collected and analyzed by HPLC to determine the purity of this compound.
Quantitative Analysis of this compound
The yield of this compound varies significantly depending on the plant source and the extraction method employed. The following tables summarize some of the reported quantitative data.
Table 2: this compound Yield from Various Plant Sources and Extraction Methods
| Plant Source | Extraction Method | Solvent | Yield |
| Belamcandae Rhizoma | Ultrasound-Assisted | 70% Ethanol | 0.387 mg/g |
| Pueraria thomsonii | Ionic-Liquid-Based Ultrasound-Assisted | - | ~0.15 mg/g |
| Pueraria thunbergiana (flower extract) | Acid Hydrolysis | H2SO4 | 17.10 µmol/g to 49.58 µmol/g |
| Belamcanda chinensis (rhizome) | High-Temperature, High-Pressure | Water and Ethanol | 5.62 - 7.30 mg/g |
Table 3: this compound Content in Different Iris Species
| Iris Species | This compound Content (mg/g) |
| Iris crocea | 1.08 - 2.54 |
| Iris ensata | 1.89 - 3.21 |
| Iris germanica | 4.56 - 8.84 |
| Iris kashmeriana | 2.13 - 4.12 |
| Iris spuria | 3.45 - 6.78 |
Modulation of Signaling Pathways by this compound
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.[1] Understanding these mechanisms is crucial for the development of targeted therapies.
General Experimental Workflow
The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound from a plant source.
Caption: General workflow for this compound extraction and analysis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.[1] The mechanism often involves the suppression of the TLR4/MyD88-mediated activation of NF-κB.[4][5]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Upregulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been found to upregulate this pathway, which may contribute to its protective effects in certain contexts, such as protecting human umbilical vein endothelial cells (HUVECs) from oxidative stress.[1]
Caption: this compound's upregulation of the PI3K/Akt signaling pathway.
Inhibition of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as inflammation, proliferation, and apoptosis. This compound can inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK, leading to a reduction in inflammatory responses.[6][7]
Caption: this compound's inhibition of the MAPK signaling pathway.
Activation of the PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in lipid metabolism and inflammation. This compound can activate PPARγ, leading to the inhibition of NF-κB and the activation of genes involved in bile acid transport, which is beneficial in conditions like cholestatic liver disease.[8]
Caption: this compound's activation of the PPARγ signaling pathway.
Conclusion
This compound is a promising natural compound with a well-documented presence in various medicinal plants and a range of demonstrated biological activities. This guide has provided an in-depth overview of its natural sources and detailed the methodologies for its extraction and purification, supported by quantitative data. Furthermore, the elucidation of its mechanisms of action through the modulation of key signaling pathways provides a solid foundation for future research and development of this compound-based therapeutics. The presented experimental protocols and visual diagrams serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 5. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectorigenin: A Comprehensive Physicochemical and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectorigenin, an O-methylated isoflavone, is a naturally occurring plant metabolite found in several medicinal herbs, including those from the Iris and Pueraria genera.[1][2][3][4] It is recognized for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the physicochemical properties of this compound and its modulation of key signaling pathways, presenting critical data for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following tables summarize the key physicochemical data for this compound.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | [1][3] |
| Synonyms | 4',5,7-Trihydroxy-6-methoxyisoflavone, Tectorigenine | [3][5] |
| CAS Number | 548-77-6 | [3] |
| Chemical Formula | C₁₆H₁₂O₆ | [1][3] |
| Molecular Weight | 300.26 g/mol | [1][3] |
| SMILES | COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | [3] |
| InChIKey | OBBCRPUNCUPUOS-UHFFFAOYSA-N | [3][5] |
Table 2: Physical and Solubility Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 227-232 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | ||
| DMSO | ≥30 mg/mL | [6] |
| Acetonitrile | Soluble | [5] |
| Water | Poorly soluble | [7][8] |
| Phosphate Buffered Saline (PBS) | Limited solubility, often requires formulation enhancement | [8][9] |
| logP (predicted) | 2.6 | [3] |
| pKa (predicted) | 6.89 (most acidic), 9.53 (most basic) |
Experimental Protocols
Standardized methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments, based on established methods for flavonoids.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[10][11][12]
-
The capillary tube is placed in the heating block of the melting point apparatus.[11][12]
-
The sample is heated at a steady rate (e.g., 10°C/minute) for a preliminary determination.[10]
-
For an accurate measurement, the heating rate is slowed to 1-2°C/minute as the temperature approaches the expected melting point.[10][13]
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[13]
Solubility Determination
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, PBS, or organic solvent) in a sealed vial.
-
The vial is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[14]
-
The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.[15]
-
The concentration of this compound in the filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating various intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cellular stress responses.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of this pathway.
-
Mechanism of Action: In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can inhibit the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of NF-κB.[1]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular responses to a wide range of stimuli, including stress and inflammation. This compound has been demonstrated to modulate the activity of key kinases within this pathway.
-
Mechanism of Action: The MAPK pathway consists of several parallel cascades, including the ERK, JNK, and p38 pathways. Upon stimulation, a series of phosphorylation events activates these kinases, which in turn phosphorylate downstream transcription factors, leading to the expression of genes involved in inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation of ERK and JNK, thereby downregulating the inflammatory response.[16][17][18]
Conclusion
This compound is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its ability to modulate key inflammatory pathways, such as NF-κB and MAPK, underscores its potential for the development of novel therapeutics for a range of diseases. Further research, particularly in the areas of formulation development to improve aqueous solubility and bioavailability, will be crucial in translating the therapeutic potential of this compound into clinical applications.
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H12O6 | CID 5281811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, characterization and in vitro/vivo evaluation of this compound solid dispersion with improved dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. thinksrs.com [thinksrs.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. who.int [who.int]
- 16. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
Tectorigenin molecular structure and chemical formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectorigenin is an O-methylated isoflavone, a class of flavonoids, naturally occurring in a variety of plants, most notably in the rhizomes of Belamcanda chinensis (leopard lily), Iris tectorum, and Pueraria thunbergiana (arrowroot).[1][2] It is the aglycone form of tectoridin, which can be hydrolyzed to yield this compound. Possessing a range of pharmacological properties, this compound has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its molecular structure, chemical properties, relevant experimental protocols, and its role in key signaling pathways.
Molecular Structure and Chemical Formula
This compound is chemically known as 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one.[1] Its structure consists of a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a methoxy group at position 6, and a 4-hydroxyphenyl group at position 3.
Chemical Formula: C₁₆H₁₂O₆
Molecular Weight: 300.26 g/mol [3]
CAS Number: 548-77-6[3]
IUPAC Name: 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₆ | [3] |
| Molecular Weight | 300.26 g/mol | [3] |
| Melting Point | 227 °C | |
| Boiling Point | 601.5 ± 55.0 °C at 760 mmHg | |
| Density | 1.512 g/cm³ | |
| Solubility | Soluble in DMSO, Acetonitrile | [3] |
| UV-Vis λmax | Characteristic isoflavone absorbance at ~260 nm | [4] |
| IC₅₀ (Hydroxyl Radical Scavenging) | 87 µg/mL | [3] |
| IC₅₀ (Superoxide Radical Scavenging) | 46.62 µg/mL | [3] |
Spectroscopic Characterization:
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including:
-
UV-Visible Spectroscopy: As an isoflavone, this compound exhibits a characteristic absorption maximum (λmax) in the UV region, typically around 260 nm, which is indicative of the benzoyl structure within its chromophore.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify the functional groups present in the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR have been instrumental in determining the precise arrangement of protons and carbons in the this compound structure, confirming the substitution pattern on the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), has been employed to determine the molecular weight of this compound and to study its fragmentation patterns, aiding in its identification and analysis in complex mixtures.[5]
Experimental Protocols
Extraction and Isolation of this compound from Belamcanda chinensis
This protocol provides a general method for the extraction and isolation of this compound from the rhizomes of Belamcanda chinensis.
Methodology:
-
Preparation of Plant Material: Dried rhizomes of Belamcanda chinensis are ground into a fine powder.
-
Extraction:
-
The powdered rhizomes are extracted with 70% ethanol using ultrasonic extraction or reflux extraction.[1] The process is typically repeated multiple times to ensure exhaustive extraction.
-
Alternatively, a high-temperature, high-pressure extraction method using water and ethanol can be employed for improved yield and reduced extraction time.
-
-
Acid Hydrolysis (Optional but Recommended): To increase the yield of this compound, the crude extract can be subjected to acid hydrolysis to convert the naturally occurring tectoridin (this compound-7-O-glucoside) into this compound. This is achieved by adding a dilute acid (e.g., HCl or H₂SO₄) to the extract and heating the mixture.
-
Purification:
-
The crude extract is partitioned with an organic solvent such as chloroform or ethyl acetate to remove non-polar impurities.
-
The resulting fraction is then subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, to separate the different components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
-
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant potential of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Preparation of Solutions:
-
DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
This compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) and then serially diluted to obtain a range of concentrations.
-
Standard: A known antioxidant, such as ascorbic acid or Trolox, is prepared in the same manner as the this compound solutions to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, a fixed volume of the DPPH working solution is added to each well.
-
An equal volume of the this compound solutions (or standard or blank solvent) is added to the respective wells.
-
The plate is shaken gently and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of each well is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Signaling Pathway Involvement
This compound has been shown to modulate several key signaling pathways, primarily related to its anti-inflammatory and antioxidant effects. One of the well-documented mechanisms is its interference with the Toll-like receptor 4 (TLR4) signaling cascade.
This compound's Inhibition of the TLR4/NF-κB and MAPK Signaling Pathways
The following diagram illustrates the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced inflammatory response mediated by the TLR4 receptor.
Caption: this compound inhibits LPS-induced inflammation via the TLR4/NF-κB and MAPK pathways.
Pathway Description:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the cell surface. This binding initiates a downstream signaling cascade involving the adaptor protein MyD88. MyD88 activation leads to the phosphorylation and activation of both the mitogen-activated protein kinase (MAPK) pathway (including ERK and JNK) and the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent release and translocation of the nuclear factor-κB (NF-κB) dimer (p65/p50) into the nucleus. Once in the nucleus, active NF-κB promotes the transcription of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. This compound exerts its anti-inflammatory effects by inhibiting multiple steps in this pathway, including the activation of TLR4, the phosphorylation of MAPKs, the activation of IKK, and the nuclear translocation of NF-κB.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its pharmacological activities. This technical guide provides foundational information for researchers and drug development professionals working with this isoflavone. The summarized quantitative data, detailed experimental protocols, and the elucidated signaling pathway offer a solid starting point for further investigation into the therapeutic potential of this compound. As research continues, a deeper understanding of its mechanisms of action will undoubtedly pave the way for its potential application in various disease models.
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantitation of Flavanols, Proanthocyanidins, Isoflavones, Flavanones, Dihydrochalcones, Stilbenes, Benzoic Acid Derivatives Using Ultraviolet Absorbance after Identification by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of metabolites of tectoridin in-vivo and in-vitro by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectorigenin: A Comprehensive Technical Guide on Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectorigenin, a natural isoflavone abundant in the rhizomes of plants such as Belamcanda chinensis and Iris tectorum, has garnered significant scientific interest for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor oral bioavailability and rapid metabolism. This technical guide provides an in-depth analysis of the current understanding of the bioavailability and pharmacokinetics of this compound, drawing from preclinical in vivo and in vitro studies. It aims to serve as a comprehensive resource for researchers and professionals involved in drug development by summarizing quantitative pharmacokinetic data, detailing key experimental methodologies, and visualizing its metabolic pathways. A notable gap in the current research is the lack of human pharmacokinetic data, underscoring the need for future clinical investigation.
Bioavailability and Pharmacokinetic Profile
Pharmacokinetic studies, predominantly conducted in rodent models, consistently demonstrate that this compound exhibits low oral bioavailability. This is primarily attributed to extensive first-pass metabolism in the intestine and liver.[1][2][3]
In Vivo Pharmacokinetic Parameters
Following oral administration in rats, this compound is rapidly absorbed, as indicated by a short time to reach maximum plasma concentration (Tmax). However, the peak plasma concentration (Cmax) and the total systemic exposure, represented by the area under the plasma concentration-time curve (AUC), are generally low, confirming its poor bioavailability.[3] The presence of co-existing components in herbal extracts has been shown to potentially enhance the absorption of this compound compared to the administration of the pure compound.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Dosage (mg/kg) | Cmax (μmol/L) | Tmax (h) | AUC(0–t) (μmol/L·h) | Animal Model | Reference |
| 130 | 12.0 ± 0.63 | 0.23 ± 0.15 | 84.2 ± 8.15 | Male Sprague-Dawley rats | [3] |
Note: Data are presented as mean ± standard deviation.
Metabolism
The primary metabolic pathways for this compound in rats are extensive phase II conjugation reactions, namely glucuronidation and sulfation.[2][3] Demethylation and methoxylation have also been identified as metabolic routes.[2][4] The resulting conjugated metabolites are the predominant forms found in plasma, with concentrations significantly exceeding that of the parent this compound aglycone.[3] This extensive metabolism is a major contributor to its low oral bioavailability.
The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A9, have been identified as the key enzymes responsible for the glucuronidation of this compound in human liver microsomes.
Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rats Following Oral Administration of this compound (130 mg/kg)
| Compound | Cmax (μmol/L) | Tmax (h) |
| This compound | 12.0 ± 0.63 | 0.23 ± 0.15 |
| This compound-7-O-glucuronide (Te-7G) | 33.50 ± 4.89 | 0.75 ± 0.67 |
| This compound-4'-O-glucuronide (Te-4'G) | 3.28 ± 1.01 | 0.75 ± 0.67 |
| This compound-7-O-sulfate (Te-7S) | 12.80 ± 2.80 | 0.85 ± 1.54 |
| This compound-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 6.20 ± 2.05 | 0.96 ± 0.68 |
| This compound-di-O-sulfate (Te-diS) | 4.42 ± 1.36 | 1.92 ± 2.15 |
Data adapted from Wang et al. (2013).[3] Values are presented as mean ± standard deviation.
The plasma concentration-time profiles of this compound and its metabolites often exhibit double or triple peaks, suggesting the occurrence of enterohepatic recirculation.[3]
Role of Gut Microbiota
The gut microbiota plays a crucial role in the metabolism of isoflavone glycosides, such as tectoridin, which are precursors to this compound. Intestinal bacteria can hydrolyze these glycosides to release the active aglycone, this compound, which can then be absorbed.
In Vitro Permeability and Metabolism
Caco-2 Permeability
The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal absorption of drugs.[5] Studies using this model can provide insights into the passive diffusion and active transport mechanisms, including the potential involvement of efflux transporters like P-glycoprotein (P-gp). While specific Caco-2 permeability data for this compound is not extensively detailed in the reviewed literature, this assay is a standard method to assess the intestinal permeability of compounds.[5][6] A high efflux ratio (Papp(B-A) / Papp(A-B)) in a Caco-2 assay would suggest that the compound is a substrate of an efflux transporter like P-gp, which could contribute to its low bioavailability.[6]
Human Liver Microsomes
In vitro studies using human liver microsomes (HLMs) are instrumental in elucidating the metabolic pathways and identifying the enzymes involved in a drug's metabolism.[7][8] Such studies have been crucial in identifying UGT1A1 and UGT1A9 as the primary enzymes responsible for this compound's glucuronidation.[7]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Dosing: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered to rats via oral gavage at a specified dose (e.g., 130 mg/kg).[3]
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or other appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes) and stored at -80°C until analysis.[9]
-
Sample Preparation for Analysis: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile or methanol). An internal standard is added to the plasma sample before precipitation to ensure analytical accuracy. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.[1][9]
-
Analysis: The concentrations of this compound and its metabolites in the plasma samples are determined using a validated UPLC-MS/MS method.[1][3]
UPLC-MS/MS Method for Quantification in Plasma
Objective: To quantify the concentration of this compound and its metabolites in rat plasma.
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[1][4]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 SB-C18).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[4]
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in both positive and negative ion modes to detect different analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard are monitored.[1][4]
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the metabolic pathways of this compound and identify the enzymes involved.
Materials:
-
Pooled human liver microsomes (HLMs).[7]
-
This compound.
-
NADPH regenerating system (Cofactor for Phase I metabolism).
-
UDPGA (Cofactor for glucuronidation).
-
PAPS (Cofactor for sulfation).
-
Specific chemical inhibitors or recombinant human UGT enzymes to identify the contribution of individual enzyme isoforms.[7]
-
Potassium phosphate buffer (pH 7.4).
Procedure:
-
Incubation: this compound is incubated with HLMs in the presence of the appropriate cofactors in a temperature-controlled environment (37°C).[7][10]
-
Reaction Initiation and Termination: The reaction is initiated by adding the cofactor and terminated at various time points by adding a cold organic solvent (e.g., acetonitrile) to stop the enzymatic activity and precipitate the proteins.[10][11]
-
Sample Processing: The incubation mixture is centrifuged, and the supernatant is collected for analysis.
-
Analysis: The samples are analyzed by UPLC-MS/MS to identify and quantify the metabolites formed.
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in vivo.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion and Future Directions
The available preclinical data consistently indicate that this compound has poor oral bioavailability, primarily due to extensive phase II metabolism. While animal studies have provided valuable insights into its pharmacokinetic profile and metabolic fate, a significant knowledge gap exists regarding its behavior in humans. Future research should prioritize well-designed clinical trials to determine the pharmacokinetics of this compound in human subjects.
Furthermore, a more detailed investigation into the role of drug transporters, such as P-glycoprotein and organic anion-transporting polypeptides (OATPs), in the absorption and disposition of this compound is warranted. Understanding these mechanisms could pave the way for the development of strategies to enhance its bioavailability, such as co-administration with transporter inhibitors or the use of novel drug delivery systems. Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Comparative pharmacokinetic profiles of this compound in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pharmaron.com [pharmaron.com]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Tectorigenin mechanism of action in cellular models
An In-Depth Technical Guide on the Core Mechanism of Action of Tectorigenin in Cellular Models
Abstract
This compound, an O-methylated isoflavone primarily isolated from the rhizomes of Belamcanda chinensis and other plants like Iris tectorum, has demonstrated a wide array of pharmacological activities in preclinical cellular models.[1][2] Growing evidence highlights its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects in various cellular contexts. It details its modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and its role in inducing apoptosis and cell cycle arrest. This document synthesizes quantitative data from multiple studies, outlines common experimental protocols for its investigation, and provides visual diagrams of its core mechanisms of action to support researchers, scientists, and drug development professionals.
Introduction
This compound (5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) is a natural flavonoid that has garnered significant attention for its therapeutic potential.[1] Its biological activities are multifaceted, stemming from its ability to interact with and modulate numerous intracellular signaling cascades that are often dysregulated in pathological conditions.[4] This guide focuses on the core mechanisms of action observed in in vitro cellular models, providing a foundational understanding for further research and development.
Core Mechanisms of Action
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties across various cellular models by targeting key inflammatory pathways. A primary mechanism is the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][5][6]
In models using lipopolysaccharide (LPS) or cytokine stimulation, this compound has been shown to:
-
Inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][7]
-
Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][8][9]
-
Suppress the phosphorylation and activation of MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[5][8][10]
-
Prevent the nuclear translocation of NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes.[1][7][10]
By inhibiting these pathways, this compound effectively attenuates the inflammatory response in cell types such as macrophages, microglial cells, and keratinocytes.[5][6][8]
Anticancer Activity
This compound's anticancer effects are attributed to its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit signaling pathways crucial for cancer cell survival and proliferation.
In several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231, MCF-7), this compound induces apoptosis primarily through the mitochondrial-mediated intrinsic pathway.[11][12][13] Key events include:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.[11][13]
-
Mitochondrial Dysfunction: The elevated ROS contributes to the loss of mitochondrial membrane potential (MMP).[11][14]
-
Cytochrome c Release: Disruption of the MMP results in the release of cytochrome c from the mitochondria into the cytosol.[11][14]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, beginning with initiator caspase-9, which in turn activates executioner caspase-3.[1][11][13] Activated caspase-3 is responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis.
This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[15][16] This mechanism has been clearly demonstrated in glioblastoma and breast cancer cells.[12][15] The key molecular events involve the modulation of crucial cell cycle regulatory proteins:
-
Upregulation of p21: this compound treatment significantly increases the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[15][16]
-
Inhibition of CDK4: The elevated p21 levels inhibit the activity of the Cyclin D/CDK4 complex.[15]
-
Reduced Retinoblastoma (RB) Phosphorylation: With CDK4 inhibited, the phosphorylation of the retinoblastoma protein (p-RB) is markedly reduced.[15][17]
-
G0/G1 Arrest: Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition, thereby arresting the cell cycle.[15]
The PI3K/Akt pathway is a central signaling node that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer. This compound has been found to downregulate this pathway in various cancer models, including breast and ovarian cancer.[1][12][18] This inhibition contributes to its pro-apoptotic and anti-proliferative effects. By reducing the phosphorylation and activation of Akt, this compound can suppress downstream survival signals and enhance the efficacy of other chemotherapeutic agents like paclitaxel.[1][18]
Antioxidant Properties
Paradoxically, while this compound can induce ROS to trigger apoptosis in cancer cells, it also exhibits potent protective antioxidant effects in non-cancerous cells subjected to oxidative stress.[11][19] This dual role is concentration and cell-type dependent. In models of H₂O₂-induced oxidative stress, this compound protects cells by:
-
Increasing the expression and activity of key antioxidant enzymes, including catalase, superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[19][20][21]
-
Reducing lipid peroxidation, as indicated by decreased malondialdehyde (MDA) levels.[21]
-
Activating pro-survival signaling pathways, such as PI3K/Akt and ERK/NF-κB, which in turn can upregulate antioxidant defenses.[19][21][22]
This protective mechanism is particularly relevant for its potential in treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.[1][19]
Quantitative Data Summary
The efficacy of this compound varies across different cell lines and experimental conditions. The following tables summarize key quantitative findings from the literature.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
|---|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 21.19 mg/L (~70.6 µM) | 24 h | [11][13] |
| HepG2 | Hepatocellular Carcinoma | 11.06 mg/L (~36.8 µM) | 48 h | [11][13] |
| A2780 | Ovarian Cancer | 48.67 ± 0.31 µM | Not Specified | [18] |
| PC-3 | Prostate Cancer | ~0.08 µM | Not Specified | [1] |
| GBM-8401 | Glioblastoma | >100 µM | 24 h |[15] |
Table 2: Modulation of Key Cellular Markers by this compound
| Cellular Model | Stimulus | Marker | Effect | Reference |
|---|---|---|---|---|
| BV-2 Microglia | LPS | iNOS, COX-2, TNF-α, IL-6 | Expression Decreased | [5][7] |
| BV-2 Microglia | LPS | p-ERK, p-JNK | Phosphorylation Decreased | [5] |
| HepG2 Cells | None | Caspase-3, Caspase-9 | Activity Increased | [11][13] |
| GBM-8401 Cells | None | p21 | Expression Increased | [15] |
| GBM-8401 Cells | None | CDK4, p-RB | Expression Decreased | [15][17] |
| HUVECs | H₂O₂ | SOD, GSH-Px, Bcl-2 | Expression/Activity Increased | [21] |
| HUVECs | H₂O₂ | Bax, Cleaved Caspase-3 | Expression Decreased | [21] |
| MDA-MB-231 Cells| None | p-AKT, MMP-2, MMP-9 | Expression Decreased |[12] |
Key Experimental Protocols
The following sections detail standardized methodologies used to investigate the mechanisms of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (and/or a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader, typically at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[11][22]
Analysis of Protein Expression (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as signaling kinases, apoptosis markers, and cell cycle regulators.
Methodology:
-
Protein Extraction: Following treatment, cells are washed and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system. Protein bands are quantified using densitometry software.[5][15][22]
Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound for the desired time.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.
-
Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a nucleic acid stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells) are added.
-
Incubation: The cells are incubated in the dark for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The resulting data is plotted to show four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[11][12]
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tectoridin and this compound: A Review of Their Chemistry, Biological Activities and Molecular Mechanisms: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 6. This compound inhibits inflammation in keratinocytes by inhibition of NLRP3 inflammasome regulated by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by this compound and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Alleviates Inflammation, Apoptosis, and Ossification in Rat Tendon-Derived Stem Cells via Modulating NF-Kappa B and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro-apoptotic effects of this compound on human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. wjgnet.com [wjgnet.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]
- 19. Protective Effect of an Isoflavone, this compound, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound, a Flavonoid-Based Compound of Leopard Lily Rhizome, Attenuates UV-B-Induced Apoptosis and Collagen Degradation by Inhibiting Oxidative Stress in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound protect HUVECs from H2O2-induced oxidative stress injury by regulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protective Effect of an Isoflavone, this compound, Against Oxidative Stress-induced Cell Death via Catalase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectorigenin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectorigenin, an O-methylated isoflavone primarily isolated from the rhizomes of Belamcanda chinensis and other medicinal plants like Pueraria thunbergiana, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Extensive research has demonstrated its potential as an anti-inflammatory, anticancer, neuroprotective, antioxidant, and bone-protective agent.[3][4][5] This technical guide provides an in-depth overview of the known biological activities of this compound, focusing on its molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways modulated by this multifaceted isoflavone. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.[6] It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two crucial mediators of inflammation.[6][7] This is achieved, in part, through the dose-dependent inhibition of cyclooxygenase-2 (COX-2) induction.[6]
Mechanism of Action
The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][8] In lipopolysaccharide (LPS)-stimulated macrophages and microglial cells, this compound inhibits the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.[8][9] It also attenuates the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[9] Furthermore, this compound has been shown to modulate the Toll-like receptor 4 (TLR4)/NF-κB pathway.[8]
Quantitative Data: Anti-inflammatory Activity
| Assay | Cell Line/Model | IC50 / Effective Dose | Reference |
| Nitric Oxide (NO) Production | LPS-activated microglia | 9.3 µM | [6] |
| Carrageenan-Induced Paw Edema | Rat | 60 mg/kg | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound (e.g., 60 mg/kg) or vehicle control is administered orally.[3]
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.[3][10][11][12]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[3][10][11]
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway Diagram: Anti-inflammatory Action
Anticancer Activity
This compound has demonstrated significant anticancer effects across a variety of cancer cell lines, including ovarian, breast, and glioblastoma.[6][13] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of proliferation and metastasis.[6]
Mechanism of Action
The anticancer properties of this compound are mediated through the modulation of several critical signaling pathways. It has been shown to downregulate the PI3K/Akt and MAPK signaling pathways, which are often hyperactivated in cancer cells, leading to reduced proliferation and survival.[6][8] In paclitaxel-resistant ovarian cancer cells, this compound enhances the efficacy of paclitaxel by downregulating the Akt/IKK/IκB/NF-κB signaling pathway.[8]
Quantitative Data: Anticancer Activity
| Cell Line | Cancer Type | IC50 | Reference |
| A2780 | Ovarian Cancer | 48.67 ± 0.31 µM | [6] |
| MCF-7 | Breast Cancer | Dose- and time-dependent | [6] |
| MDA-MB-231 | Breast Cancer | Dose- and time-dependent | [6] |
| GBM-8401 | Glioblastoma | Induces G0/G1 cell cycle arrest | [6] |
| GBM-8901 | Glioblastoma | Induces G0/G1 cell cycle arrest | [6] |
| HCT116 | Colorectal Cancer | 141.0 µM | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway Diagram: Anticancer Action
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various models of neuroinflammation and neurodegeneration.[5] It can mitigate neuronal damage induced by oxidative stress and inflammatory insults.[14]
Mechanism of Action
The neuroprotective effects of this compound are linked to its anti-inflammatory and antioxidant activities within the central nervous system. It inhibits the activation of microglia, the primary immune cells of the brain, thereby reducing the production of neurotoxic inflammatory mediators.[9] In models of Parkinson's disease using SH-SY5Y cells, this compound protects against MPP+-induced cytotoxicity by attenuating oxidative stress and enhancing antioxidant defense mechanisms.[14][15]
Quantitative Data: Neuroprotective Activity
| Assay | Cell Line | Effect | Reference |
| MPP+-induced cytotoxicity | SH-SY5Y | Attenuates cell death and LDH release | [15] |
| MPP+-induced apoptosis | SH-SY5Y | Reverses apoptosis | [15] |
Experimental Protocol: Neuroprotection in SH-SY5Y Cells
This in vitro model is commonly used to study Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Reagents for cell viability (MTT) and apoptosis (e.g., Hoechst staining) assays
Procedure:
-
Culture SH-SY5Y cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).[15]
-
Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the culture medium and incubate for 24 hours.[15]
-
Assess cell viability using the MTT assay as described previously.
-
Evaluate apoptosis by staining the cells with Hoechst 33342 and observing nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
Antioxidant Activity
This compound possesses significant antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage.[8]
Mechanism of Action
The antioxidant capacity of this compound is attributed to its chemical structure, which allows it to donate electrons to neutralize free radicals.[8] It has been shown to scavenge DPPH, superoxide, and hydroxyl radicals.[16] Additionally, this compound can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px).[8]
Quantitative Data: Antioxidant Activity
| Assay | IC50 / Scavenging Activity | Reference |
| DPPH Radical Scavenging | 54.3 ± 2.3% at 10 µg/mL | [8] |
| Intracellular ROS Scavenging | 63.2 ± 2.3% at 10 µg/mL | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add a specific volume of DPPH solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control with methanol instead of the sample is also measured.
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.
Bone-Protective Effects
This compound has demonstrated a dual role in bone metabolism, promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[2] This suggests its potential as a therapeutic agent for bone-related disorders like osteoporosis.[17]
Mechanism of Action
This compound stimulates osteogenic differentiation through the activation of the bone morphogenetic protein (BMP) and MAPK signaling pathways.[2] It upregulates the expression of key osteogenic transcription factors. Conversely, it inhibits RANKL-induced osteoclastogenesis by suppressing the activation of MAPK and NF-κB, which are crucial for osteoclast differentiation and function.[2]
Quantitative Data: Bone-Protective Effects
| Assay | Cell Line/Model | Effect | Reference |
| Osteoclast Differentiation | Mouse Bone Marrow Macrophages | Dose-dependent inhibition | [17] |
| Bone Resorption | Ovariectomized mice | Decreases bone loss | [17] |
Experimental Protocol: Osteoclast Differentiation Assay
This in vitro assay assesses the ability of a compound to inhibit the formation of bone-resorbing osteoclasts.
Materials:
-
Mouse bone marrow macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM medium with 10% FBS
-
Recombinant murine M-CSF (macrophage colony-stimulating factor)
-
Recombinant murine RANKL (receptor activator of nuclear factor-kappa B ligand)
-
This compound
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
48-well plates
Procedure:
-
Seed BMMs or RAW 264.7 cells in a 48-well plate.
-
Culture the cells in the presence of M-CSF (e.g., 30 ng/mL) for BMMs.
-
To induce osteoclast differentiation, add RANKL (e.g., 50-100 ng/mL) to the medium.
-
Treat the cells with various concentrations of this compound.
-
Culture for 4-6 days, replacing the medium every 2 days.
-
Fix the cells and stain for TRAP, a marker enzyme for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.
Signaling Pathway Diagram: Bone Remodeling
Conclusion
This compound is a natural isoflavone with a remarkable range of biological activities that hold significant therapeutic promise. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, underscores its potential for the development of novel treatments for a variety of diseases, including inflammatory disorders, cancer, neurodegenerative conditions, and osteoporosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on its pharmacokinetic and toxicological profiles to facilitate its translation into clinical applications.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. This compound Promotes Osteoblast Differentiation and in vivo Bone Healing, but Suppresses Osteoclast Differentiation and in vivo Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound protect HUVECs from H2O2-induced oxidative stress injury by regulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by this compound and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. inotiv.com [inotiv.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound attenuates the MPP+-induced SH-SY5Y cell damage, indicating a potential beneficial role in Parkinson's disease by oxidative stress inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound attenuates the MPP+-induced SH-SY5Y cell damage, indicating a potential beneficial role in Parkinson's disease by oxidative stress inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of tectoridin, this compound and this compound sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Tectorigenin: An In-Depth Technical Guide to its In Vitro Effects
Abstract
Tectorigenin, an O-methylated isoflavone found predominantly in the rhizomes of plants such as Belamcanda chinensis (leopard lily) and Pueraria thunbergiana, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] A growing body of in vitro research has demonstrated its potential as an anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and bone-modulating agent.[3][4] This technical guide provides a comprehensive overview of the in vitro studies on this compound, detailing its molecular mechanisms, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological effects at the cellular level.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies primarily utilize lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines to investigate these effects.
Quantitative Data: Anti-inflammatory Effects
| Cell Line | Stimulus | This compound Conc. | Key Findings | Reference |
| RAW 264.7 Macrophages | IFN-γ/LPS | Dose-dependent | Inhibition of NO, PGE₂, IL-1β, iNOS, and COX-2 expression. | [5] |
| BV-2 Microglia | LPS (1 µg/mL) | 10, 20, 40 µM | Significant, dose-dependent inhibition of NO, PGE₂, TNF-α, and IL-6 production. | [6] |
| BV-2 Microglia | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent inhibition of ROS generation. | [6] |
| A549:THP-1 Co-culture | A549 cell activation | Not specified | Prevented A549-induced secretion of IL-6 and TNF-α from THP-1 cells. | [1] |
Experimental Protocols
1.2.1 Inhibition of Pro-inflammatory Mediators in Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells or microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10-40 µM) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL), with or without Interferon-gamma (IFN-γ), for a specified period (e.g., 22-24 hours).
-
Nitric Oxide (NO) Assay: The production of NO is measured in the culture supernatant using the Griess reagent assay, which detects nitrite concentration.
-
Cytokine and Prostaglandin Measurement: Levels of TNF-α, IL-6, IL-1β, and Prostaglandin E₂ (PGE₂) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies, followed by secondary antibodies for detection.
-
RT-PCR: To measure mRNA expression, total RNA is extracted, reverse transcribed to cDNA, and quantitative PCR is performed using primers specific for iNOS, COX-2, TNF-α, and IL-6.[2]
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the Toll-like receptor 4 (TLR4) signaling cascade. Upon LPS stimulation, TLR4 activates downstream pathways, including the NF-κB and MAPK (mitogen-activated protein kinase) pathways, leading to the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of key MAPK members (ERK and JNK) and inhibit the activation of NF-κB.[2][6][7]
Anti-cancer Effects
This compound has demonstrated anti-proliferative, anti-metastatic, and pro-apoptotic effects across a range of cancer cell lines in vitro. Its mechanisms include cell cycle arrest and the modulation of crucial cancer-related signaling pathways.
Quantitative Data: Anti-cancer Effects
| Cell Line | Cancer Type | This compound Conc. | Key Findings | Reference |
| HCT116 | Colorectal | Dose-dependent | Suppressed cell proliferation and glycolysis. Decreased lncRNA CCAT2 and increased miR-145. | [8] |
| AGS, MKN-45 | Gastric | 100, 200, 300 µM | Restrained cell viability and motility (migration and invasion). Induced cell cycle arrest. | [9][10] |
| HepG2 | Hepatocellular Carcinoma | Time & Conc. dependent | Reduced cell vitality via a mitochondrial-mediated apoptosis pathway. | [1] |
| Saos2, U2OS | Osteosarcoma | Not specified | Restrained proliferation, migration, and invasion. | [1] |
| LNCaP | Prostate | IC₅₀ = 0.08 µM | Potent anti-proliferative activity. Caused G1 cell cycle arrest. | [1] |
Experimental Protocols
2.2.1 Cell Viability and Proliferation Assays
-
Cell Culture: Cancer cell lines (e.g., AGS, HCT116) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) with 10% FBS.
-
MTT/CCK-8 Assay: Cells are seeded in 96-well plates and treated with this compound at various concentrations for 24-72 hours. Cell viability is assessed by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution. The resulting formazan product, proportional to the number of viable cells, is quantified by measuring absorbance at a specific wavelength.[8][9]
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. They are allowed to grow for 1-2 weeks until visible colonies form. Colonies are then fixed, stained (e.g., with crystal violet), and counted to assess long-term proliferative capacity.[10]
2.2.2 Cell Motility Assays
-
Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap. Cells are then treated with this compound. The closure of the gap by migrating cells is monitored and photographed at different time points (e.g., 0 and 24 hours).[10]
-
Transwell Invasion Assay: Transwell inserts with a Matrigel-coated porous membrane are used. Cells are seeded in the upper chamber in serum-free media with this compound. The lower chamber contains media with FBS as a chemoattractant. After incubation (e.g., 24 hours), non-invading cells are removed, and cells that have invaded through the Matrigel and membrane are fixed, stained, and counted.[10]
Signaling Pathways
In gastric cancer cells, this compound has been shown to suppress the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[9][10] In colorectal cancer, it operates through a different axis, inhibiting the long non-coding RNA CCAT2, which in turn upregulates microRNA-145 (miR-145), a known tumor suppressor.[8]
Effects on Bone Metabolism
This compound demonstrates a dual regulatory role in bone remodeling. It promotes the differentiation of osteoblasts, the cells responsible for bone formation, while simultaneously inhibiting the differentiation and activity of osteoclasts, which are responsible for bone resorption.[11][12]
Quantitative Data: Bone Metabolism
| Cell Type | Effect | This compound Conc. | Key Findings | Reference |
| Primary Osteoblasts | Osteogenesis | Not specified | Promoted osteogenic differentiation. Upregulated mRNA of BMP2, BMP4, Smad4, Runx2, and Osterix. | [11][13] |
| Primary Osteoblasts | Osteogenesis | Not specified | Activated ERK and JNK signaling pathways. Increased phosphorylation of Smad1/5/8. | [14] |
| RAW 264.7 | Osteoclastogenesis | Not specified | Inhibited RANKL-induced osteoclast differentiation and bone resorption. | [13] |
| RAW 264.7 | Osteoclastogenesis | Not specified | Suppressed RANKL-induced expression of c-Fos and NFATc1. | [14] |
Experimental Protocols
3.2.1 Osteoblast Differentiation Assay
-
Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal mice and cultured in α-MEM containing 10% FBS.
-
Induction of Differentiation: Osteogenic differentiation is induced by culturing the cells in osteogenic medium containing ascorbic acid and β-glycerophosphate. Cells are treated with this compound simultaneously.
-
Alkaline Phosphatase (ALP) Staining and Activity: After several days of culture, cells are fixed and stained for ALP, an early marker of osteoblast differentiation. ALP activity can also be quantified in cell lysates using a colorimetric assay.
-
Mineralization Assay (Alizarin Red S Staining): After 2-3 weeks, the formation of mineralized nodules is assessed by fixing the cells and staining with Alizarin Red S, which binds to calcium deposits.
-
Gene Expression Analysis: RT-qPCR is used to measure the mRNA levels of key osteogenic transcription factors (Runx2, Osterix) and signaling molecules (BMP2, BMP4).[11]
3.2.2 Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow macrophages (BMMs) or RAW 264.7 cells are used as osteoclast precursors.
-
Induction of Differentiation: Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into osteoclasts. This compound is added at various concentrations.
-
TRAP Staining: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts. TRAP-positive multinucleated cells are identified and counted.[13]
-
Bone Resorption (Pit Formation) Assay: Osteoclast precursors are seeded on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates) and induced to differentiate in the presence of this compound. After the culture period, cells are removed, and the resorption pits are visualized and quantified.[13]
Signaling Pathways
This compound promotes osteogenesis by activating the Bone Morphogenetic Protein (BMP) signaling pathway, leading to the phosphorylation of Smad1/5/8 and subsequent expression of the master osteogenic transcription factor Runx2.[14] Conversely, it inhibits osteoclastogenesis by interfering with the RANKL/RANK signaling axis, which is essential for osteoclast differentiation and survival, primarily by suppressing the downstream NF-κB and c-Fos/NFATc1 pathways.[13][14]
Antioxidant and Neuroprotective Effects
This compound protects various cell types from oxidative stress-induced damage and apoptosis by enhancing endogenous antioxidant systems and modulating survival signaling pathways.
Quantitative Data: Antioxidant and Neuroprotective Effects
| Cell Line | Stressor | This compound Conc. | Key Findings | Reference |
| V79-4 Fibroblasts | H₂O₂ | 10 µg/mL | Increased cell viability from 66% to 84%. Increased catalase activity and protein expression. | [15] |
| HaCaT Keratinocytes | UV-B (25 mJ/cm²) | Not specified | Decreased intracellular ROS. Increased glutathione and catalase. Inhibited apoptosis. | [16] |
| SH-SY5Y Neuroblastoma | MPP⁺ | 0.1, 1, 10 µM | Protected against MPP⁺-induced cytotoxicity and apoptosis. Reduced oxidative stress. | [1] |
| PC12 Cells | Not specified | Not specified | Exhibited a protective effect against neuronal damage. | [1] |
Experimental Protocols
4.2.1 Oxidative Stress and Cytoprotection Assay
-
Cell Culture: Adherent cells like Chinese hamster lung fibroblasts (V79-4) or human keratinocytes (HaCaT) are cultured in appropriate media.
-
Treatment and Stress Induction: Cells are pre-treated with this compound for 1-2 hours. Oxidative stress is then induced by adding hydrogen peroxide (H₂O₂) or by exposure to UV-B radiation.
-
Cell Viability: Cell viability is measured 24 hours post-stress using the MTT assay.[15]
-
ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Antioxidant Enzyme Assays: The activity and protein expression of key antioxidant enzymes, such as catalase and glutathione peroxidase, are measured in cell lysates using specific activity assay kits and Western blotting, respectively.[15][16]
4.2.2 Neuroprotection Assay
-
Cell Culture: Neuronal cell lines like SH-SY5Y or PC12 are cultured.
-
Treatment and Neurotoxin Exposure: Cells are pre-treated with this compound before being exposed to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺), a model compound for inducing Parkinson's-like neurodegeneration.
-
Assessment: Cell viability (MTT assay) and apoptosis (e.g., caspase-3 activity assay, TUNEL staining) are measured to determine the protective effect of this compound.[1]
Signaling Pathways
The cytoprotective effect of this compound against oxidative stress is linked to its ability to activate the ERK and NF-κB signaling pathways. This activation leads to the increased expression and activity of the key antioxidant enzyme catalase, which detoxifies hydrogen peroxide, thereby protecting the cell from damage.[15]
Conclusion
The in vitro evidence presented in this guide strongly supports the multifaceted pharmacological potential of this compound. Its ability to modulate fundamental cellular processes—including inflammation, proliferation, apoptosis, and differentiation—through the regulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt highlights its promise as a lead compound for drug development. The diverse activities observed in cancer, inflammatory, bone, and neuronal cell models provide a solid foundation for further research. Future in vitro studies should aim to identify its direct molecular targets and further elucidate the nuances of its mechanisms of action to facilitate its translation into clinical applications.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 8. This compound Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qascf.com [qascf.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Promotes Osteoblast Differentiation and in vivo Bone Healing, but Suppresses Osteoclast Differentiation and in vivo Bone Resorption -Molecules and Cells | Korea Science [koreascience.kr]
- 12. This compound Promotes Osteoblast Differentiation and in vivo Bone Healing, but Suppresses Osteoclast Differentiation and in vivo Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Glucocorticoid‐Induced Osteoporosis by Inhibiting the NF‐κB Signal Pathway and Modulating Treg‐Th17 Cell Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Promotes Osteoblast Differentiation and in vivo Bone Healing, but Suppresses Osteoclast Differentiation and in vivo Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Effect of an Isoflavone, this compound, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a Flavonoid-Based Compound of Leopard Lily Rhizome, Attenuates UV-B-Induced Apoptosis and Collagen Degradation by Inhibiting Oxidative Stress in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Tectorigenin: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the history, discovery, and isolation of tectorigenin, a promising isoflavone with a wide range of pharmacological activities. This document provides a detailed overview of the evolution of extraction and purification techniques, quantitative data on its prevalence in various natural sources, and a thorough examination of its mechanisms of action through key signaling pathways.
Discovery and Historical Perspective
This compound, chemically known as 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, is an O-methylated isoflavone first isolated from the rhizomes of Iris tectorum Maxim.[1][2]. The initial discovery is attributed to G. Shibata in 1927, who reported its isolation from this plant species, commonly known as the "roof iris". This early work laid the foundation for decades of research into the chemical properties and biological activities of this natural compound.
Historically, the isolation of isoflavones from plant materials relied on conventional solvent extraction methods. These early techniques, while groundbreaking for their time, were often laborious and yielded relatively low quantities of the purified compound. The structural elucidation of this compound and other isoflavones was advanced through classical chemical degradation and spectroscopic methods, which have since been supplanted by more sophisticated analytical techniques.
Natural Sources of this compound
This compound is found in a variety of plants, with the Iridaceae and Fabaceae families being the most prominent sources. The rhizomes of Iris species and the flowers of Pueraria species are particularly rich in this isoflavone.[2]
| Plant Species | Family | Plant Part | Reference |
| Iris tectorum Maxim. | Iridaceae | Rhizomes | [2][3] |
| Belamcanda chinensis (L.) DC. | Iridaceae | Rhizomes | [1][2] |
| Iris germanica | Iridaceae | Rhizomes | [4] |
| Iris crocea | Iridaceae | Rhizomes | [4] |
| Iris ensata | Iridaceae | Rhizomes | [4] |
| Iris kashmeriana | Iridaceae | Rhizomes | [4] |
| Iris spuria | Iridaceae | Rhizomes | [4] |
| Pueraria lobata (Willd.) Ohwi | Fabaceae | Flowers | [5][6] |
| Pueraria thunbergiana Benth. | Fabaceae | Flowers | [2][7] |
Isolation and Purification Methodologies
The methods for isolating this compound have evolved significantly since its initial discovery. Early methods relied on simple solvent extraction, while modern techniques employ advanced chromatographic systems for high-purity isolation.
Traditional Extraction Methods
Traditional methods for extracting this compound from plant materials typically involve the use of organic solvents. These methods, while still in use, are often less efficient and require larger volumes of solvents compared to modern techniques.
Experimental Protocol: Reflux Extraction of this compound from Belamcanda chinensis
-
Plant Material Preparation: Dried rhizomes of Belamcanda chinensis are ground into a fine powder.
-
Extraction: A known quantity of the powdered material (e.g., 1 kg) is placed in a round-bottom flask with a solvent, typically 70% ethanol. The mixture is heated under reflux for a specified period (e.g., 2 hours). This process is usually repeated multiple times (e.g., three times) to maximize extraction efficiency.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform or ethyl acetate to separate compounds based on their polarity. The this compound-containing fraction is collected.
-
Purification: The semi-purified extract is subjected to column chromatography for further purification.
Modern Isolation and Purification Techniques
Modern isolation techniques offer higher efficiency, reduced solvent consumption, and better yields of high-purity this compound. These methods include ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and various advanced chromatographic techniques.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) and Purification of this compound from Pueraria thomsonii
-
Plant Material and Extraction: 500 g of powdered raw material from Pueraria thomsonii is subjected to ultrasound-assisted extraction using an ionic liquid-based solvent system.
-
Chromatographic Separation: The resulting extract is then purified using countercurrent chromatography followed by semi-preparative liquid chromatography to yield pure this compound.[2]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: A crude or semi-purified extract containing this compound is dissolved in a suitable solvent (e.g., methanol).
-
HPLC System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase is employed. A common mobile phase is a mixture of methanol and water, sometimes with the addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Detection: this compound is detected using a UV detector, typically at a wavelength of 265 nm.[4]
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Solvent Evaporation: The solvent is evaporated from the collected fractions to obtain pure this compound.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different plant species and even within the same species collected from different geographical locations. High-performance liquid chromatography (HPLC) is the most common method for the quantitative analysis of this compound.
| Plant Species | Plant Part | Extraction Method | This compound Yield (mg/g) | Reference |
| Belamcanda chinensis | Rhizomes | 70% Ethanol Ultrasound | 0.387 | [2] |
| Belamcanda chinensis | Rhizomes | Pressurized Liquid Extraction (60% Ethanol, 150°C) | ~7.30 | [8] |
| Pueraria thomsonii | Raw Material | Ultrasound-Assisted Extraction (Ionic Liquid) | ~0.15 | [2] |
| Pueraria lobata (Henan) | Flowers | HPLC | Tectoridin: 43.28 | [5] |
| Pueraria thunbergiana | Flowers | Acid Hydrolysis of Extract | 49.58 µmol/g (from 17.10 µmol/g tectoridin) | [2] |
| Iris germanica (Gulmarg) | Rhizomes | HPLC | 88.4 (8.84%) | [4] |
| Iris crocea (Sonamarg) | Rhizomes | HPLC | 13.6 (1.36%) | [4] |
| Iris ensata | Rhizomes | HPLC | 26.2 (2.62%) | [4] |
| Iris kashmeriana | Rhizomes | HPLC | 41.3 (4.13%) | [4] |
| Iris spuria | Rhizomes | HPLC | 18.1 (1.81%) | [4] |
Note: Some studies report the yield of tectoridin, the glycoside form of this compound, which can be hydrolyzed to yield this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of this compound-based therapeutics.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.
Mechanism of Action:
-
Inhibition of IκBα Degradation: In response to inflammatory stimuli (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
Prevention of p65 Nuclear Translocation: this compound treatment can prevent the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus.
-
Downregulation of Pro-inflammatory Genes: By inhibiting the nuclear translocation of p65, this compound suppresses the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells and extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for total and phosphorylated forms of key proteins (e.g., p-p65, p65, IκBα). Use a loading control like β-actin or GAPDH.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.[9][10]
Keap1/Nrf2/HO-1 Signaling Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. This compound can activate this pathway to protect cells from oxidative stress.
Mechanism of Action:
-
Nrf2 Activation: Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1.
-
Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Experimental Protocol: qPCR Analysis of Nrf2 and HO-1 Gene Expression
-
Cell Culture and Treatment: Treat cells with this compound for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with specific primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.[11][12][13][14][15]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in various cellular contexts.
Mechanism of Action:
-
PI3K Activation: Growth factors or other stimuli can activate PI3K.
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Phosphorylation: PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.
-
Downstream Effects: Activated Akt then phosphorylates a variety of downstream targets to regulate cellular processes. This compound can influence the phosphorylation status of PI3K and Akt, leading to either activation or inhibition of the pathway depending on the cellular context.
Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway
-
Cell Culture and Treatment: Culture relevant cell lines and treat with this compound for various times and concentrations.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of PI3K (e.g., p-PI3K p85) and Akt (e.g., p-Akt Ser473). Use a loading control for normalization.
-
Detection and Analysis: Use an appropriate secondary antibody and detection system. Quantify the ratio of phosphorylated to total protein to assess pathway activation.[10][16][17][18]
Conclusion
This compound, a naturally occurring isoflavone, has a rich history of discovery and a diverse range of biological activities. The evolution of isolation and purification techniques has enabled researchers to obtain high-purity this compound for in-depth pharmacological studies. Its ability to modulate key signaling pathways, including NF-κB, Keap1/Nrf2/HO-1, and PI3K/Akt, underscores its potential as a therapeutic agent for a variety of diseases, particularly those with an inflammatory or oxidative stress component. This technical guide provides a comprehensive resource for scientists and researchers in the field of drug discovery and development, offering a foundation for further exploration of the therapeutic potential of this compound.
References
- 1. This compound monohydrate: an isoflavone from Belamcanda chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of two isoflavones in Pueraria lobata flowers from eleven Chinese provinces using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of this compound Obtained from Pueraria thunbergiana Flowers on Phase I and -II Enzyme Activities in the Streptozotocin-induced Diabetic Rat -Natural Product Sciences [koreascience.kr]
- 8. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Upregulation of Nrf2/HO-1 Signaling and Attenuation of Oxidative Stress, Inflammation, and Cell Death Mediate the Protective Effect of Apigenin against Cyclophosphamide Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Introduction: Positioning Tectorigenin within the Isoflavone Family
An In-Depth Technical Guide to Tectorigenin and its Relationship to Other Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This compound is an O-methylated isoflavone, a class of polyphenolic secondary metabolites found predominantly in leguminous and iridaceous plants. Chemically identified as 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one, its structure is closely related to other well-researched isoflavones such as genistein and daidzein. This compound is most commonly isolated from the rhizomes of Belamcanda chinensis (leopard lily) and the flowers of Pueraria thunbergiana (East Asian arrowroot).
In its natural state, this compound often exists as its 7-O-glucoside, known as tectoridin. This glycosidic linkage renders the molecule more water-soluble but generally inactive until metabolized. The conversion of tectoridin to the aglycone this compound by gut microbiota is a critical step for its biological activity. This guide elucidates the structural, metabolic, and functional relationships between this compound and other key isoflavones, presenting comparative data on their biological activities and detailing the experimental protocols used for their evaluation.
Structural and Metabolic Relationships
The core structure of isoflavones consists of a 3-phenylchromen-4-one backbone. The specific biological activities of individual isoflavones are determined by the pattern of hydroxylation, methoxylation, and glycosylation on this backbone. This compound is distinguished from daidzein and genistein primarily by the presence of a methoxy group (-OCH₃) at the C-6 position of the A-ring.
In vivo, the glycoside tectoridin acts as a prodrug for this compound. Hydrolysis by β-glucosidases from intestinal microflora cleaves the glucose molecule, releasing the biologically active aglycone, this compound, which can then be absorbed.[1]
Once absorbed, this compound undergoes extensive Phase II metabolism in the liver, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted.[2][3] UGT1A1 and UGT1A9 have been identified as the primary enzymes responsible for its glucuronidation in human liver microsomes.[4]
General Isoflavonoid Biosynthesis Pathway
Isoflavonoids are synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce naringenin chalcone, a key intermediate. Chalcone isomerase converts this to the flavanone naringenin. The critical branching point for isoflavone synthesis is the conversion of naringenin to the isoflavone daidzein, catalyzed by isoflavone synthase (IFS). Daidzein can then be further modified by hydroxylases, methyltransferases, and glycosyltransferases to produce a diverse array of isoflavonoids, including genistein and this compound.
Comparative Quantitative Analysis of Biological Activity
The subtle structural differences among isoflavones lead to significant variations in their biological potency. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparative Estrogen Receptor (ER) Binding Affinity
Isoflavones are classified as phytoestrogens due to their ability to bind to estrogen receptors. They generally show a significantly higher binding affinity for ERβ over ERα compared to the endogenous ligand 17β-estradiol.[5][6] This preferential binding to ERβ is thought to mediate some of their protective effects, as ERβ activation can oppose the proliferative signals driven by ERα.[7]
| Compound | Receptor | Relative Binding Affinity (RBA %)* | IC₅₀ / K𝘥 (nM)** | Selectivity (ERβ/ERα) |
| 17β-Estradiol | ERα | 100 | ~1-5 | ~1 |
| ERβ | 100 | ~1-5 | ||
| Genistein | ERα | 1 - 5 | ~20-100 | ~20-30 fold |
| ERβ | 20 - 100 | ~5-20 | ||
| Daidzein | ERα | < 0.1 | > 1000 | ~5 fold |
| ERβ | 0.5 - 2 | ~100-500 | ||
| This compound | ERα | Data not widely available | Data not widely available | Data not available |
| ERβ | Data not widely available | Data not widely available |
*Relative Binding Affinity (RBA) is calculated as (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100. Values are approximate ranges compiled from multiple sources.[6][7] **IC₅₀/K𝘥 values can vary based on the specific assay conditions (e.g., receptor source, radioligand).[6][7] While specific RBA values for this compound are not readily found in comparative studies, its demonstrated phytoestrogenic effects, such as up-regulating ERβ in prostate cancer cells, suggest it follows a similar pattern of ER binding.[8]
Table 2: Comparative Anti-proliferative Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| This compound | LNCaP (Prostate) | 0.08 | [8] |
| A2780 (Ovarian) | 48.67 | [8] | |
| Genistein | MCF-7 (Breast) | ~20-40 | [9] |
| PC-3 (Prostate) | ~15-25 | [10] | |
| Daidzein | BGC-823 (Gastric) | ~50-100 (synergistic with puerarin) | [11] |
| PC-3 (Prostate) | > 50 | [10] |
Note: IC₅₀ values are highly dependent on the specific cell line, assay duration, and experimental conditions, and should be compared with caution across different studies.
Table 3: Comparative Antioxidant and Anti-inflammatory Activity (IC₅₀)
| Compound | Assay | IC₅₀ | Reference |
| This compound | DPPH Radical Scavenging | ~54.3 µg/mL (~181 µM) | [8] |
| Hydroxyl Radical Scavenging | 87 µg/mL (~290 µM) | [12] | |
| Superoxide Radical Scavenging | 46.6 µg/mL (~155 µM) | [12] | |
| Genistein | Superoxide Radical Scavenging | 0.39 mM (390 µM) | [13] |
| Hydroxyl Radical Scavenging | 0.62 mM (620 µM) | [13] | |
| Daidzein | Superoxide Radical Scavenging | 1.92 mM (1920 µM) | [13] |
| Hydroxyl Radical Scavenging | 0.70 mM (700 µM) | [13] |
Note: In an assay measuring inhibition of prostaglandin E2 (PGE2) production, the order of potency was found to be this compound > genistein > daidzein, highlighting this compound's strong anti-inflammatory potential.
Modulation of Cellular Signaling Pathways
This compound and related isoflavones exert their pharmacological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Estrogen Receptor (ER) Signaling Pathway
As phytoestrogens, isoflavones can act as agonists or antagonists at estrogen receptors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.
Anti-inflammatory Signaling (NF-κB and MAPK Pathways)
Chronic inflammation is a key driver of many diseases. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of critical pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK and JNK. In response to stimuli like lipopolysaccharide (LPS), this compound can block the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit. It also suppresses the phosphorylation of ERK and JNK, which are upstream kinases that regulate the expression of inflammatory mediators.
Detailed Experimental Protocols
Protocol: Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to estrogen receptors in a rat uterine cytosol preparation.
-
Preparation of Uterine Cytosol:
-
Uteri from immature female Sprague-Dawley rats are excised, trimmed of fat, and weighed.
-
Homogenize the tissue in ice-cold TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol) at a ratio of 0.1 g tissue per 1.0 mL buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to obtain the supernatant (cytosol), which contains the estrogen receptors.
-
Determine the total protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.
-
To each tube, add a standardized amount of uterine cytosol (e.g., 50-100 µg protein).
-
Add a single, fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM) to all tubes.
-
For non-specific binding tubes, add a 100-fold excess of unlabeled E₂.
-
For competitor tubes, add increasing concentrations of the test compound (e.g., this compound, genistein) across a wide range (e.g., 10⁻¹¹ to 10⁻⁴ M).
-
Incubate all tubes overnight (18-24 hours) at 4°C to reach equilibrium.
-
-
Separation and Quantification:
-
Separate receptor-bound from free [³H]-E₂ by adding a dextran-coated charcoal suspension and centrifuging. The charcoal pellets the free radioligand, leaving the bound ligand in the supernatant.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific counts from total binding counts.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific [³H]-E₂ binding) from the resulting sigmoidal curve.
-
Protocol: MTT Cell Viability/Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test isoflavones in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of the compound to determine the IC₅₀ value.
-
Protocol: Western Blotting for NF-κB and MAPK Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, such as total and phosphorylated forms of IκBα, ERK, and JNK.
-
Cell Lysis and Protein Quantification:
-
After treatment with stimuli (e.g., LPS) and/or inhibitors (e.g., this compound) for the appropriate time, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-p-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tectorigenin: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tectorigenin, a natural isoflavonoid, in cancer cell line research. This document details its effects on cell viability, apoptosis, and cell cycle progression, along with standardized protocols for key experimental assays.
Introduction
This compound, isolated from the rhizomes of Belamcanda chinensis and other medicinal plants, has demonstrated significant anti-tumor properties across various cancer types.[1] It exerts its effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound.
Effects of this compound on Cancer Cell Lines
This compound has been shown to inhibit the proliferation of numerous cancer cell lines in a dose- and time-dependent manner. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from dividing and multiplying.
Cell Viability Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in various cancer cell lines, indicating its efficacy in reducing cell viability.
| Cell Line | Cancer Type | Incubation Time | IC50 | Reference |
| HepG2 | Hepatocellular Carcinoma | 12 h | 35.72 mg/L | [2][3][4] |
| 24 h | 21.19 mg/L | [2][3][4] | ||
| 48 h | 11.06 mg/L | [2][3][4] | ||
| GBM-8401 | Glioblastoma | 24 h | ~200-300 µM | [5][6][7][8] |
| GBM-8901 | Glioblastoma | 24 h | ~200-300 µM | [5] |
| MDA-MB-231 | Breast Cancer | 24 h | > 200 µM | [9] |
| MCF-7 | Breast Cancer | 24 h | < 200 µM | [10] |
Induction of Apoptosis
This compound triggers apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. The percentage of apoptotic cells upon treatment with this compound is a key indicator of its pro-apoptotic activity.
| Cell Line | This compound Concentration | Treatment Time | Apoptotic Cells (%) | Reference |
| HepG2 | 5 mg/L | 24 h | 8% | [3][4] |
| 10 mg/L | 24 h | 14% | [3][4] | |
| 20 mg/L | 24 h | 30% | [3][4] | |
| 5 mg/L | 48 h | 16% | [3][4] | |
| 10 mg/L | 48 h | 42% | [3][4] | |
| 20 mg/L | 48 h | 58% | [3][4] | |
| MDA-MB-231 | 100 µM | 24 h | 18.5% | [9] |
| 200 µM | 24 h | 29.97% | [9] |
Cell Cycle Arrest
By interfering with the cell cycle machinery, this compound can halt the proliferation of cancer cells at specific phases, most commonly the G0/G1 or G2/M phase.
| Cell Line | This compound Concentration | Treatment Time | % Cells in G0/G1 Phase | Reference |
| GBM-8401 | 200 µM | 24 h | 60.0% | [7] |
| 300 µM | 24 h | 60.4% | [7] | |
| MDA-MB-231 | 100 µM | 24 h | Significantly Increased | [9] |
| 200 µM | 24 h | Significantly Increased | [9] |
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
PI3K/AKT and MAPK Signaling
The PI3K/AKT and MAPK signaling pathways are central regulators of cell survival, proliferation, and differentiation. This compound has been shown to suppress these pathways in breast cancer cells, leading to decreased proliferation and induction of apoptosis.[10]
Cell Cycle Regulation Pathway
This compound induces G0/G1 cell cycle arrest in glioblastoma cells by downregulating the expression of cyclin-dependent kinase 4 (CDK4) and phosphorylated retinoblastoma protein (p-RB), while upregulating the CDK inhibitor p21.[5][6][8]
Experimental Protocols
The following are detailed protocols for commonly used assays in the study of this compound's effects on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, CDK4, p-RB, RB, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as previously described.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound.
Conclusion
This compound presents a promising natural compound for cancer research due to its potent anti-proliferative and pro-apoptotic effects on a variety of cancer cell lines. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its therapeutic potential further. Consistent and standardized experimental procedures are essential for obtaining reproducible and reliable results in this field of study.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. wjgnet.com [wjgnet.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. This compound Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Applications of Tectorigenin
For Researchers, Scientists, and Drug Development Professionals
Tectorigenin, an isoflavone found in medicinal plants such as Belamcanda chinensis and Pueraria thunbergiana, has demonstrated significant anti-inflammatory properties.[1][2][3] These notes provide a comprehensive overview of its mechanisms, quantitative efficacy, and detailed protocols for its investigation in inflammatory models.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5][6] Upon inflammatory stimuli, such as lipopolysaccharide (LPS), this compound has been shown to:
-
Inhibit NF-κB Activation: this compound prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.[1][7]
-
Suppress MAPK Signaling: this compound inhibits the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][4][5] The inactivation of these pathways contributes to the decreased production of inflammatory mediators.[4]
-
Downregulate Pro-inflammatory Mediators: By targeting the NF-κB and MAPK pathways, this compound effectively reduces the production and expression of several pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[1][4][7][8][9]
-
Reduce Oxidative Stress: this compound has been observed to inhibit the generation of reactive oxygen species (ROS) in inflammatory conditions.[1][8]
Quantitative Data
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Analyte | Concentration of this compound | Effect | Reference |
| BV-2 microglia | LPS (1 µg/mL) | Nitric Oxide (NO) | 9.3 µM | IC50 value | [2] |
| BV-2 microglia | LPS (1 µg/mL) | TNF-α | Dose-dependent | Significant reduction | [1][8] |
| BV-2 microglia | LPS (1 µg/mL) | IL-6 | Dose-dependent | Significant reduction | [1][8] |
| RAW 264.7 macrophages | IFN-γ/LPS | Nitric Oxide (NO) | Dose-dependent | Inhibition of production | [7][10] |
| RAW 264.7 macrophages | IFN-γ/LPS | Prostaglandin E2 (PGE2) | Dose-dependent | Inhibition of production | [7][10] |
| RAW 264.7 macrophages | IFN-γ/LPS | IL-1β | Dose-dependent | Inhibition of secretion | [7][10] |
| Rat Peritoneal Macrophages | TPA or Thapsigargin | Prostaglandin E2 (PGE2) | Dose-dependent | Inhibition of production | [11] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | This compound Dosage | Effect | Reference |
| Mice | LPS | 5 or 10 mg/kg | Significantly decreased serum TNF-α and IL-6 levels | [1][8] |
| Rat | Carrageenan | 60 mg/kg | Significantly alleviated paw edema | [2] |
| Mice | Dextran Sodium Sulfate (DSS) | Not specified | Ameliorated weight loss, shortened colon, and decreased Disease Activity Index (DAI) score in an IBD model | [4] |
| Guinea Pigs | Ovalbumin | 10, 25 mg/kg | Inhibited pulmonary fibrosis and airway inflammation in an allergic asthma model | [2] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the investigation of this compound's effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
a. Cell Culture and Maintenance
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[12]
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.[12][13]
b. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁶ cells/well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
c. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12]
-
Collect 100 µL of the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.[12]
-
Incubate at room temperature for 10 minutes in the dark.[12]
-
Measure the absorbance at 540 nm.[12]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[12]
d. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.[8]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[4]
e. Western Blot Analysis for Signaling Pathway Proteins
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.[12]
-
Incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.[12]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Visualize protein bands using an ECL substrate. Use β-actin as a loading control.[12]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This protocol describes the evaluation of this compound's anti-inflammatory effect in an acute inflammation model.
a. Animals
-
Use male Sprague-Dawley rats (180-220 g).
b. Experimental Procedure
-
Administer this compound (e.g., 60 mg/kg) or a vehicle control intraperitoneally 30 minutes before the carrageenan injection.[2][15]
-
Induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[15]
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.[15]
-
A positive control group treated with a known anti-inflammatory drug, such as indomethacin (5 mg/kg), should be included.[15]
c. Measurement of Inflammatory Mediators in Paw Tissue
-
At the end of the experiment (e.g., 5 hours), euthanize the animals and collect the inflamed paw tissue.
-
Homogenize the tissue and measure the levels of TNF-α, IL-1β, and PGE2 using ELISA kits.[15]
-
The expression of iNOS and COX-2 can be determined by Western blot analysis of the tissue homogenates.[15]
Visualizations
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
References
- 1. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Inflammation, Apoptosis, and Ossification in Rat Tendon-Derived Stem Cells via Modulating NF-Kappa B and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition by this compound and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell culture of RAW264.7 cells [protocols.io]
- 14. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Neuroprotective Effects of Tectorigenin
Introduction Tectorigenin is an isoflavone, a class of flavonoid compounds, isolated from various medicinal plants such as Belamcanda chinensis, Pueraria thunbergiana Benth, and Iris unguicularis.[1][2] Emerging research has highlighted its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic activities, making it a promising candidate for neuroprotective therapies.[3][4][5] Neurodegenerative diseases like Alzheimer's, Parkinson's, and ischemic stroke are often characterized by complex pathologies involving neuroinflammation, oxidative stress, and neuronal cell death.[2][6] this compound has been shown to counteract these processes in various experimental models, suggesting its potential for the development of novel treatments for these debilitating conditions.[3][7][8]
Key Neuroprotective Mechanisms this compound exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating neuroinflammation, reducing oxidative stress, and inhibiting apoptosis.
-
Anti-Neuroinflammatory Effects: this compound significantly inhibits the activation of microglia, the primary immune cells of the central nervous system.[1][2] In models using lipopolysaccharide (LPS) to induce inflammation, this compound has been shown to suppress the production and expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10] This anti-inflammatory action is mediated through the downregulation of key signaling pathways such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK and JNK.[1][2][9]
-
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a critical factor in neuronal damage.[6] this compound demonstrates potent antioxidant properties by directly scavenging ROS and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase.[4][8] This action helps protect neuronal cells from oxidative damage induced by toxins or ischemic conditions.[7][8]
-
Anti-Apoptotic Effects: this compound protects neurons from programmed cell death (apoptosis) in models of Parkinson's disease and stroke.[7][8] It modulates the expression of key apoptosis-related proteins, inhibiting pro-apoptotic factors like Bax and Caspase-3 while up-regulating anti-apoptotic proteins such as Bcl-2.[8] This helps preserve neuronal viability in the face of neurotoxic stimuli.
Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are underpinned by its ability to modulate several critical intracellular signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various neuroprotective models.
Table 1: Anti-inflammatory Effects of this compound in LPS-Stimulated BV-2 Microglia
| Parameter | This compound Conc. | Result | Reference |
|---|---|---|---|
| NO Production | Concentration-dependent | Significant inhibition | [2][9] |
| PGE₂ Production | Concentration-dependent | Significant inhibition | [2][9] |
| TNF-α Release | Concentration-dependent | Significant inhibition | [1][2] |
| IL-6 Release | Concentration-dependent | Significant inhibition | [1][2] |
| iNOS mRNA | Concentration-dependent | Attenuated expression | [2] |
| COX-2 mRNA | Concentration-dependent | Attenuated expression |[2] |
Table 2: Neuroprotective Effects of this compound in Cell-Based Disease Models
| Model | Parameter | This compound Conc. | Result | Reference |
|---|---|---|---|---|
| Parkinson's (MPP⁺-induced SH-SY5Y) | Cell Viability | 0.1, 1, 10 µM | Increased cell viability | [4][8] |
| Parkinson's (MPP⁺-induced SH-SY5Y) | Apoptosis | 0.1, 1, 10 µM | Reversed MPP⁺-induced apoptosis | [8] |
| Parkinson's (MPP⁺-induced SH-SY5Y) | Caspase-3 Activity | 0.1, 1, 10 µM | Reduced caspase-3 activity | [8] |
| Stroke (OGD/R-induced HT-22) | Cell Survival | Not specified | Significantly promoted survival | [7] |
| Stroke (OGD/R-induced HT-22) | Apoptosis | Not specified | Impeded cell apoptosis | [7] |
| Stroke (OGD/R-induced HT-22) | ROS Production | Not specified | Inhibited ROS production | [7] |
| SCI (LPS-induced PC12) | Cell Viability | 50, 100 µM | Reversed LPS-induced inhibition |[11] |
Table 3: In Vivo Neuroprotective Effects of this compound
| Model | Parameter | This compound Dosage | Result | Reference |
|---|---|---|---|---|
| Neuroinflammation (LPS-induced mice) | MDA Levels (Hippocampus) | 5, 10 mg/kg | Significantly decreased | [2] |
| Neuroinflammation (LPS-induced mice) | TNF-α Levels (Serum) | 5, 10 mg/kg | Significantly inhibited increase | [2][9] |
| Neuroinflammation (LPS-induced mice) | IL-6 Levels (Serum) | 5, 10 mg/kg | Significantly inhibited increase | [2][9] |
| Neuroinflammation (LPS-induced mice) | Microglial Activation | Not specified | Marked attenuation |[9] |
Protocols for Investigating this compound's Neuroprotective Effects
The following protocols provide detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Anti-Neuroinflammation Assay using BV-2 Microglial Cells
This protocol is based on methodologies used to assess this compound's effect on LPS-induced inflammation.[1][2]
1. Materials:
-
BV-2 microglial cells
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and RT-PCR
-
96-well and 6-well culture plates
2. Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate (for NO/cytokine assays) or a 6-well plate (for RNA/protein analysis) and allow them to adhere overnight.
-
This compound Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 5, 10, 20 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation:
-
For NO and cytokine analysis, incubate for 22-24 hours.
-
For mRNA expression analysis (RT-PCR), incubate for 5-6 hours.
-
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of supernatant from each well of the 96-well plate.
-
Mix with 50 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect supernatants from the culture plates.
-
Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer’s instructions.
-
-
Gene Expression Analysis (RT-PCR):
-
Harvest cells from the 6-well plates and extract total RNA.
-
Synthesize cDNA and perform quantitative RT-PCR for iNOS, COX-2, TNF-α, and IL-6 genes. Use GAPDH as a housekeeping gene for normalization.
-
Protocol 2: In Vitro Neuroprotection Assay in a Parkinson's Disease Model
This protocol is adapted from studies using MPP⁺ to induce neurotoxicity in SH-SY5Y cells.[8]
1. Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
This compound
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
MTT or CCK-8 cell viability assay kit
-
LDH cytotoxicity assay kit
-
Hoechst 33258 staining solution
-
Caspase-3 activity assay kit
2. Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability/LDH, plates with coverslips for staining) and culture until they reach ~70% confluency.
-
This compound Pre-treatment: Pre-treat cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
MPP⁺ Induction: Add MPP⁺ to a final concentration that induces significant cell death (e.g., 1 mM) and incubate for an additional 24 hours.
-
Cell Viability Assay (MTT/CCK-8):
-
Add the assay reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance to determine the percentage of viable cells relative to the untreated control.
-
-
LDH Release Assay:
-
Collect the cell culture medium.
-
Measure LDH activity using a commercial kit to quantify cytotoxicity.
-
-
Apoptosis Staining (Hoechst 33258):
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Stain with Hoechst 33258 solution.
-
Observe under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.
-
-
Caspase-3 Activity Assay:
-
Lyse the cells and measure caspase-3 activity in the lysates using a fluorometric or colorimetric assay kit as per the manufacturer's instructions.
-
Protocol 3: In Vivo Anti-Neuroinflammation Assay in Mice
This protocol outlines an in vivo experiment based on the LPS-induced systemic inflammation model in mice.[2][9]
1. Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (for oral gavage or IP injection)
-
Lipopolysaccharide (LPS)
-
Saline solution
-
Reagents for tissue homogenization and serum collection
-
ELISA kits for TNF-α and IL-6
-
Malondialdehyde (MDA) assay kit
2. Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Divide mice into groups: (1) Control (saline), (2) LPS only, (3) this compound (e.g., 5 mg/kg) + LPS, (4) this compound (e.g., 10 mg/kg) + LPS.
-
This compound Administration: Administer this compound (or vehicle) to the respective groups, typically via oral gavage, once daily for a set period (e.g., 7 days).
-
LPS Challenge: On the final day of treatment, 1 hour after the last this compound dose, administer LPS (e.g., 0.25 mg/kg) via intraperitoneal (IP) injection to all groups except the control.
-
Sample Collection: After a specified time post-LPS injection (e.g., 6 hours), euthanize the animals.
-
Collect blood via cardiac puncture and process to obtain serum.
-
Perfuse the brains with cold PBS and dissect the hippocampus.
-
-
Serum Cytokine Analysis: Measure TNF-α and IL-6 levels in the serum using ELISA kits.
-
Hippocampal Oxidative Stress Analysis:
-
Homogenize the hippocampal tissue.
-
Measure the level of MDA, a marker of lipid peroxidation, using a commercial assay kit.
-
References
- 1. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 2. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound attenuates the OGD/R-induced HT-22 cell damage through regulation of the PI3K/AKT and the PPARγ/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates the MPP+-induced SH-SY5Y cell damage, indicating a potential beneficial role in Parkinson's disease by oxidative stress inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound alleviates the apoptosis and inflammation in spinal cord injury cell model through inhibiting insulin-like growth factor-binding protein 6 - PMC [pmc.ncbi.nlm.nih.gov]
Tectorigenin: A Potential Therapeutic Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectorigenin, an isoflavone found in medicinal plants such as Belamcanda chinensis and Pueraria thunbergiana, has emerged as a promising natural compound with a wide range of pharmacological activities.[1] Extensive research has demonstrated its potential as a therapeutic agent in various disease models, including inflammatory disorders, neurodegenerative diseases, cancer, and metabolic conditions.[2][3] This document provides detailed application notes on the therapeutic potential of this compound, summarizes key quantitative data, and offers standardized protocols for in vitro and in vivo studies to facilitate further research and drug development.
Therapeutic Applications and Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple signaling pathways. Its diverse biological activities include anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and metabolic regulatory effects.[4]
Anti-Inflammatory Effects
This compound has been shown to suppress inflammatory responses in various cell types and animal models.[1][5] A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as ERK and JNK.[1][6] This leads to a reduction in the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
Neuroprotective Effects
In the context of neuroinflammation, a critical factor in neurodegenerative diseases, this compound demonstrates significant neuroprotective properties. It can inhibit microglial activation and the subsequent release of inflammatory cytokines.[1] Studies have shown that this compound can suppress the LPS-induced inflammatory cascade in BV-2 microglial cells.[1] Furthermore, it has been found to induce the expression of erythropoietin (EPO) in neurons through the accumulation of hypoxia-inducible factor-1α (HIF-1α), suggesting a role in promoting neuronal survival.[7][8]
Anti-Cancer Activity
This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2] It has been reported to induce cell cycle arrest and apoptosis in prostate, breast, ovarian, and lung cancer cells.[2][9] The anti-cancer mechanisms involve the modulation of signaling pathways such as AKT/MAPK and the activation of caspases.[2]
Metabolic Regulation
This compound has shown potential in the management of metabolic disorders like diabetes and obesity. It can inhibit adipocyte differentiation and modulate the secretion of adipocytokines.[10][11] this compound acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ) and can improve glucose uptake in muscle cells by targeting protein kinase A catalytic subunit α (PKACα) and activating the PKA/AMPK/MEF2 pathway.[2][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its efficacy in different models.
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Prostate Cancer Cells | Prostate Cancer | 0.08 | [9] |
| A2780 | Ovarian Cancer | 48.67 ± 0.31 | [2] |
| A549 | Lung Cancer | 7.15 | [12] |
| Caco-2 | Colon Cancer | 23.39 | [12] |
| MPSC1 TR (paclitaxel-resistant) | Ovarian Cancer | 73 | [13] |
| A2780 TR (paclitaxel-resistant) | Ovarian Cancer | 78 | [13] |
| SKOV3 TR (paclitaxel-resistant) | Ovarian Cancer | 89 | [13] |
Table 2: In Vitro Anti-Inflammatory and Metabolic Effects of this compound
| Cell Line | Model | Effect | Concentration | Reference |
| BV-2 Microglia | LPS-induced inflammation | Inhibition of NO, PGE2, TNF-α, IL-6 | 25-100 µM | [1] |
| RAW 264.7 Macrophages | LPS-induced inflammation | Inhibition of inflammatory cytokines | 8, 16, 32 µg/ml | [4] |
| HaCaT Keratinocytes | M5 cytokine-induced psoriasis model | Attenuated hyperproliferation and inflammation | 5, 10 µM | [14] |
| 3T3-L1 Preadipocytes | Adipocyte differentiation | Inhibition of differentiation | 10, 25, 50, 75 µM | [11] |
| HEK293 | PPARγ transactivation | Partial agonist activity (IC50 = 13.3 µM) | - | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages
Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^6 cells/ml and allow them to adhere overnight.[4]
-
Treatment:
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µl of the supernatant with 50 µl of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 550 nm using a microplate reader.[4]
-
Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[4]
-
Protocol 2: In Vivo Anti-Neuroinflammatory Activity
Objective: To assess the neuroprotective effect of this compound in an LPS-induced neuroinflammation mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Saline solution
-
ELISA kits for TNF-α and IL-6
-
Reagents and equipment for Western blotting and immunofluorescence
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping and Treatment:
-
LPS Injection: On day 5, inject LPS (5 mg/kg, intraperitoneally) 3 hours before sacrificing the animals.[1]
-
Sample Collection:
-
Collect blood via cardiac puncture and separate the serum for cytokine analysis.
-
Perfuse the brains with cold PBS and harvest the hippocampus.
-
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.[1]
-
Western Blot Analysis:
-
Homogenize the hippocampal tissue and extract proteins.
-
Perform Western blotting to analyze the expression levels of inflammatory markers like iNOS and Iba1. Use GAPDH as a loading control.[1]
-
-
Immunofluorescence:
-
Fix, section, and stain the brain tissue for microglial activation using an anti-Iba1 antibody.[1]
-
Analyze the fluorescence intensity to quantify microglial activation.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits LPS-induced inflammation via the TLR4/MAPK/NF-κB pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.
This compound's Role in Glucose Metabolism
Caption: this compound enhances glucose uptake by targeting the PKACα/AMPK/MEF2 pathway.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential across a spectrum of diseases. Its ability to modulate key signaling pathways involved in inflammation, neuroprotection, cancer, and metabolism makes it a compelling candidate for further investigation and drug development. The provided data and protocols offer a foundation for researchers to explore the promising therapeutic applications of this compound. However, further research is necessary to fully elucidate its mechanisms of action, optimize its bioavailability, and assess its safety and efficacy in clinical settings.[15][16]
References
- 1. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. This compound protects against experimental fulminant hepatic failure by regulating the TLR4/mitogen‐activated protein kinase and TLR4/nuclear factor‐κB pathways and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound regulates adipogenic differentiation and adipocytokines secretion via PPARγ and IKK/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound inhibits inflammation in keratinocytes by inhibition of NLRP3 inflammasome regulated by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits RANKL‐induced osteoclastogenesis via suppression of NF‐κB signalling and decreases bone loss in ovariectomized C57BL/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. all-imm.com [all-imm.com]
- 15. all-imm.com [all-imm.com]
- 16. mdpi.com [mdpi.com]
Application Notes: Tectorigenin in Antioxidant Activity Assays
Introduction
Tectorigenin, a natural isoflavone found in various plants, has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, anticancer, and notably, its potent antioxidant properties.[1][2][3] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases.[1] this compound combats oxidative stress through two primary mechanisms: direct scavenging of free radicals and indirect induction of endogenous antioxidant enzymes through the modulation of key signaling pathways.[1] These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays and summarize its activity.
Mechanism of Antioxidant Action
This compound's antioxidant capacity stems from its ability to directly neutralize free radicals and to enhance cellular antioxidant defenses by activating signaling pathways.
-
Direct Radical Scavenging: As a flavonoid, the phenolic groups in this compound's structure can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[1] This activity can be quantified using assays such as DPPH and ABTS.
-
Upregulation of Endogenous Antioxidants: this compound has been shown to activate the Keap1/Nrf2/HO-1 signaling pathway.[2][4] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1.[5] Upon stimulation by this compound or oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes, including antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1][4][5] Additionally, this compound can modulate the ERK and NF-κB signaling pathways to increase the expression and activity of catalase.[6]
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits oxidative stress by activating the Keap1/Nrf2/HO-1 signaling pathway in Th2-mediated allergic asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effect of an Isoflavone, this compound, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Tectorigenin: Modulating Cellular Signaling Pathways for Therapeutic Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tectorigenin, an isoflavone found in the rhizomes of Belamcanda chinensis and other medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1] This natural compound has demonstrated potent anti-cancer, anti-inflammatory, and metabolic regulatory effects in a variety of preclinical models. The therapeutic potential of this compound stems from its ability to modulate key cellular signaling pathways that are often dysregulated in disease states. These include the NF-κB, MAPK, and PI3K/Akt pathways, as well as the intrinsic apoptosis cascade.
This document provides detailed application notes on the role of this compound in modulating these critical signaling pathways, supported by quantitative data and comprehensive experimental protocols. The information presented here is intended to guide researchers in their investigation of this compound as a potential therapeutic agent.
This compound's Impact on Key Signaling Pathways
This compound exerts its biological effects by intervening at crucial nodes within interconnected signaling networks. Understanding its mechanism of action is paramount for its development as a targeted therapy.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[2] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of this pathway.[2]
This compound's inhibitory action on the NF-κB pathway is often initiated by external stimuli like lipopolysaccharide (LPS) or inflammatory cytokines.[2][3] By suppressing the phosphorylation and subsequent degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB.[4] This sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that governs a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] The MAPK family includes key kinases such as ERK, JNK, and p38. Dysregulation of this pathway is frequently observed in cancer and inflammatory disorders.[5] this compound has been demonstrated to inhibit the activation of the MAPK pathway.[5][6]
This compound's intervention in the MAPK pathway typically involves the suppression of the phosphorylation of ERK, JNK, and p38 kinases.[4][7] By inhibiting these upstream kinases, this compound effectively blocks the downstream signaling events that lead to the expression of genes involved in inflammation and cell proliferation.[5]
Downregulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that promotes cell growth, proliferation, and inhibits apoptosis.[8] Constitutive activation of this pathway is a common event in many cancers, contributing to tumor progression and resistance to therapy. This compound has been identified as an inhibitor of the PI3K/Akt signaling cascade.[2]
This compound's mechanism of action on this pathway involves the inhibition of PI3K activity, which in turn prevents the phosphorylation and activation of its downstream effector, Akt.[9] By downregulating the activity of Akt, this compound promotes apoptosis and inhibits cell survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Many anti-cancer therapies aim to induce apoptosis in tumor cells. This compound has been shown to be a potent inducer of apoptosis.[10][11]
This compound triggers the intrinsic apoptosis pathway by increasing the production of reactive oxygen species (ROS) and intracellular calcium levels.[10] This leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[10] Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell viability and the modulation of key signaling proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12 | 119.0 | [10] |
| HepG2 | Hepatocellular Carcinoma | 24 | 70.6 | [10] |
| HepG2 | Hepatocellular Carcinoma | 48 | 36.9 | [10] |
| HTB-26 | Breast Cancer | Not Specified | 10-50 | [12] |
| PC-3 | Pancreatic Cancer | Not Specified | 10-50 | [12] |
Note: IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Modulation of Signaling Pathway Proteins by this compound
| Cell Line | Treatment | Protein | Change | Method | Reference |
| BV-2 Microglia | LPS + this compound | p-ERK | ↓ | Western Blot | [4][7] |
| BV-2 Microglia | LPS + this compound | p-JNK | ↓ | Western Blot | [4][7] |
| BV-2 Microglia | LPS + this compound | p-p38 | ↓ | Western Blot | [5] |
| BV-2 Microglia | LPS + this compound | Nuclear NF-κB p65 | ↓ | Western Blot | [4] |
| A549 Lung Cancer | This compound (5 µM) | p-PI3K/Total PI3K | 0.62-fold vs Control | Western Blot | [13] |
| A549 Lung Cancer | This compound (10 µM) | p-PI3K/Total PI3K | 0.35-fold vs Control | Western Blot | [13] |
| A549 Lung Cancer | This compound (20 µM) | p-PI3K/Total PI3K | 0.18-fold vs Control | Western Blot | [13] |
| A549 Lung Cancer | This compound (5 µM) | p-Akt/Total Akt | Not Specified | Western Blot | [13] |
| A549 Lung Cancer | This compound (10 µM) | p-Akt/Total Akt | Not Specified | Western Blot | [13] |
| A549 Lung Cancer | This compound (20 µM) | p-Akt/Total Akt | Not Specified | Western Blot | [13] |
| V79-4 Fibroblasts | This compound (10 µg/mL) | Phospho-ERK | ↑ | Western Blot | [14] |
| V79-4 Fibroblasts | This compound (10 µg/mL) | Nuclear NF-κB | ↑ | Western Blot | [14] |
Note: ↓ indicates a decrease in protein level/activity, while ↑ indicates an increase.
Experimental Protocols
Detailed protocols for key experiments are provided below. These can be adapted for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.[15][16][17][18]
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.[13][19][20]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the experimental design.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: NF-κB Activation Assay (Nuclear Translocation)
This protocol is used to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.[21][22][23]
Materials:
-
Cell culture plates
-
This compound
-
Stimulant (e.g., LPS or TNF-α)
-
Nuclear and cytoplasmic extraction kit
-
Western blot reagents (as described in Protocol 2)
-
Primary antibody against NF-κB p65
Procedure:
-
Pre-treat cells with this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).
-
Fractionate the cells to separate the nuclear and cytoplasmic components using a commercial kit.
-
Perform western blot analysis on both the nuclear and cytoplasmic fractions.
-
Probe the membrane with an antibody against the NF-κB p65 subunit.
-
Analyze the levels of p65 in the nuclear fraction to determine the extent of translocation.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the effect of this compound on the mRNA expression of target genes.[24][25][26][27][28]
Materials:
-
This compound-treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential, largely attributed to its ability to modulate key cellular signaling pathways. Its inhibitory effects on the pro-inflammatory and pro-survival NF-κB, MAPK, and PI3K/Akt pathways, coupled with its ability to induce apoptosis, make it a compelling candidate for further investigation in the fields of oncology, immunology, and metabolic diseases. The data and protocols presented in this document provide a solid foundation for researchers to explore the intricate mechanisms of this compound and to unlock its full therapeutic potential. Further research, including in vivo studies and clinical trials, is warranted to translate these promising preclinical findings into novel therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits inflammation in keratinocytes by inhibition of NLRP3 inflammasome regulated by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Pro-apoptotic effects of this compound on human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protective Effect of an Isoflavone, this compound, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchhub.com [researchhub.com]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. fivephoton.com [fivephoton.com]
- 24. benchchem.com [benchchem.com]
- 25. oaepublish.com [oaepublish.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. protocols.io [protocols.io]
Protocols for Dissolving Tectorigenin for In Vitro Assays
Application Notes
Tectorigenin, an isoflavone found in several medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] However, its poor water solubility presents a challenge for in vitro studies.[1][5][6] These application notes provide detailed protocols for the effective dissolution of this compound for use in a variety of in vitro assays, ensuring accurate and reproducible results for researchers in drug discovery and development.
The primary solvent for dissolving this compound for in vitro applications is dimethyl sulfoxide (DMSO).[7][8] Stock solutions in DMSO can be prepared at high concentrations and are stable for extended periods when stored correctly. For cell-based assays, it is crucial to dilute the DMSO stock solution in culture media to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Quantitative Data Summary
For successful in vitro experiments, understanding the solubility of this compound in commonly used solvents is paramount. The following table summarizes key quantitative data related to the dissolution and use of this compound.
| Parameter | Value | Solvent/Vehicle | Notes | Source |
| Solubility in DMSO | 60 mg/mL (199.82 mM) | Dimethyl Sulfoxide (DMSO) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [7] |
| Water Solubility | Poor | Water | This compound has low aqueous solubility, necessitating the use of organic solvents for stock solutions. | [1][5][6] |
| Improved Water Solubility | ~9-fold increase | Water (after sulfonation) | Chemical modification by sulfonation can significantly enhance water solubility. | [9][10] |
| Stock Solution Storage | Up to 1 year at -20°C; Up to 2 years at -80°C | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | [11] |
| Example IC50 (A2780 cells) | 48.67 ± 0.31 μM | Not specified | Demonstrates a typical effective concentration in a cancer cell line. | [1] |
| Example IC50 (HCT116 cells) | 141.0 μM | Not specified | Effective concentration in a colorectal cancer cell line. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 60 mg/mL stock solution, add 1 mL of DMSO to 60 mg of this compound).
-
Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[11]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the this compound DMSO stock solution for use in cell culture experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a series of serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Visualizations
This compound Dissolution and Application Workflow
The following diagram illustrates the general workflow for dissolving this compound and preparing it for in vitro assays.
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, characterization and in vitro/vivo evaluation of this compound solid dispersion with improved dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of tectoridin, this compound and this compound sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tectorigenin by HPLC and LC-MS
Introduction
Tectorigenin is a significant isoflavone, a class of natural flavonoids, predominantly found in the rhizomes of plants like Belamcanda chinensis (L.) DC. and Iris tectorum Maxim.[1][2]. It has garnered considerable attention within the scientific and pharmaceutical communities due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[3][4]. These properties are often exerted through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways[4][5]. Accurate and reliable quantification of this compound in various matrices—from plant extracts to biological fluids like plasma—is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the quantification of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Section 1: HPLC-UV/DAD Method for this compound Quantification in Plant Material
Application Note
This application note describes a simple, isocratic Reverse-Phase HPLC (RP-HPLC) method suitable for the routine quantification of this compound in plant extracts, particularly from the Iris genus. The method is robust, cost-effective, and provides excellent linearity and accuracy, making it ideal for quality control and comparative analysis of this compound content across different plant species or geographical locations[6].
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Chromolith® RP-18e analytical column (100 x 4.6 mm, 5 µm) or equivalent C18 column[6]
-
Analytical balance, vortex mixer, sonicator, centrifuge
-
Syringe filters (0.45 µm)
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Deionized water
1.2. Sample Preparation: Plant Extract
-
Dry the plant material (e.g., rhizomes) at room temperature and grind into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
1.3. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Create a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
1.4. Chromatographic Conditions & Validation Parameters
The following tables summarize the chromatographic conditions and typical validation results for this method.
Table 1: HPLC-UV/DAD Chromatographic Conditions
| Parameter | Condition |
| Column | Chromolith RP-18e (100 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Isocratic: Methanol / Water (30:70, v/v)[6] |
| Flow Rate | 0.6 mL/min[6] |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm[6] |
| Column Temperature | Ambient |
| Run Time | ~10 minutes |
Table 2: HPLC Method Validation Data Summary
| Parameter | Result | Reference |
| Linearity Range | 1 - 100 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.998 | [6] |
| LOD | 0.27 - 0.79 µg/mL | [7] |
| LOQ | 0.82 - 2.39 µg/mL | [7] |
| Accuracy (Recovery) | 98.2% - 101.2% | [6] |
| Intra-day Precision (RSD) | < 1% | [7] |
| Inter-day Precision (RSD) | < 1% | [7] |
1.5. Experimental Workflow Visualization
Section 2: UPLC-MS/MS Method for this compound Quantification in Biological Matrices
Application Note
For pharmacokinetic studies and the analysis of this compound in complex biological matrices such as plasma or blood, a highly sensitive and selective method is required. This UPLC-MS/MS method provides rapid and accurate quantification of this compound at low concentrations (ng/mL levels)[8][9]. The use of a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from the matrix.
Experimental Protocol
2.1. Instrumentation and Materials
-
UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) or Zorbax SB-C18 column (50 x 2.1 mm, 1.8 µm)[8][9].
-
This compound reference standard (purity ≥98%).
-
Internal Standard (IS), e.g., Kaempferol[2] or Midazolam[10].
-
Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade).
-
Deionized water (18 MΩ·cm).
-
Biological matrix (e.g., rat or mouse plasma).
2.2. Sample Preparation: Protein Precipitation This protocol is adapted for plasma or blood samples[10].
-
Aliquot 20 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL midazolam).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 80 µL of the clear supernatant to an autosampler vial for analysis.
2.3. Standard and QC Sample Preparation
-
Prepare separate stock solutions of this compound and the internal standard (1 mg/mL) in methanol or acetonitrile.
-
Prepare calibration curve standards by spiking blank plasma with appropriate amounts of this compound to achieve a concentration range of 2 - 5,000 ng/mL[9][11].
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process standards and QC samples using the protein precipitation method described in section 2.2.
2.4. UPLC-MS/MS Conditions & Validation Parameters
Table 3: UPLC-MS/MS Chromatographic and Spectrometric Conditions
| Parameter | Condition | Reference |
| LC System | ||
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | [9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8][9] |
| Mobile Phase B | Acetonitrile | [8][9] |
| Flow Rate | 0.4 mL/min | [8] |
| Gradient | Gradient elution (specifics to be optimized) | [8][9] |
| Injection Volume | 2 - 5 µL | [10] |
| Column Temperature | 35 - 40°C | |
| MS/MS System | ||
| Ionization Mode | ESI Negative or Positive (method dependent) | [8][9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [8][9] |
| MRM Transition (this compound) | To be optimized (e.g., m/z 299 → [product ion]) | [7] |
| MRM Transition (IS) | To be optimized for the chosen IS | |
| Capillary Voltage | ~3.0 - 4.5 kV | |
| Source Temperature | ~120 - 150°C | |
| Desolvation Temperature | ~350 - 500°C |
Table 4: UPLC-MS/MS Method Validation Data Summary
| Parameter | Result | Reference |
| Linearity Range | 2 - 5,000 ng/mL | [9][11] |
| Correlation Coefficient (r²) | ≥ 0.99 | [9] |
| Accuracy | 92% - 110% | [9][11] |
| Intra-day Precision (RSD) | < 15% | [9][11] |
| Inter-day Precision (RSD) | < 12% | [9][11] |
| Extraction Recovery | 65% - 68% | [9][11] |
| Matrix Effect | 93% - 109% | [9][11] |
2.5. Experimental Workflow Visualization
Section 3: this compound-Modulated Signaling Pathways
Understanding the mechanism of action of this compound is critical for drug development. It has been shown to modulate several key signaling pathways involved in inflammation and cellular stress.
3.1. Anti-Inflammatory Signaling Pathway
This compound exerts anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPKs (ERK, JNK)[4][12]. This process starts when LPS binds to Toll-like receptor 4 (TLR4), triggering a cascade via the MyD88 adaptor protein, which ultimately leads to the production of inflammatory mediators like iNOS, COX-2, and TNF-α[4][12]. This compound disrupts this cascade.
3.2. Antioxidant Signaling Pathway
This compound can protect cells from oxidative stress by activating the antioxidant enzyme catalase[13]. This protective effect is mediated through the activation of the ERK and NF-κB signaling pathways, which in turn upregulate catalase expression and activity[13].
References
- 1. Simultaneous determination of this compound and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic profiles of this compound in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fstjournal.com.br [fstjournal.com.br]
- 8. Simultaneous determination of this compound, irigenin and irisflorentin in rat plasma and urine by UHPLC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Effect of an Isoflavone, this compound, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tectorigenin in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectorigenin, an isoflavone primarily isolated from the rhizomes of Belamcanda chinensis and other plants like Pueraria lobata (kudzu), has garnered significant attention for its potential therapeutic applications in a range of metabolic disorders.[1][2][3][4] As a phytoestrogen, this compound exhibits a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, anti-obesity, and hepatoprotective effects.[1][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action
This compound exerts its effects on metabolic regulation through multiple signaling pathways. Key mechanisms include the activation of AMP-activated protein kinase (AMPK) and the modulation of peroxisome proliferator-activated receptor gamma (PPARγ).
-
AMPK Activation: AMPK acts as a central energy sensor in cells.[5][6][7][8] this compound has been shown to activate AMPK, which in turn stimulates glucose uptake in peripheral tissues, enhances fatty acid oxidation, and suppresses hepatic glucose production, thereby contributing to its anti-diabetic effects.[9][10]
-
PPARγ Modulation: this compound functions as a partial agonist of PPARγ, a key regulator of adipogenesis and insulin sensitivity.[9] By modulating PPARγ activity, this compound can influence lipid metabolism and improve insulin signaling.[9]
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of many metabolic disorders. This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.[10][11][12][13] This is often achieved through the suppression of the NF-κB signaling pathway.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound's effects on metabolic parameters.
Table 1: In Vitro Studies of this compound
| Cell Line | Concentration | Duration | Assay | Observed Effects | Reference(s) |
| 3T3-L1 Preadipocytes | Not Specified | Not Specified | Adipocyte Differentiation | Inhibition of preadipocyte differentiation | [3] |
| Islet Cells | Not Specified | Not Specified | Glucotoxicity/Lipotoxicity | Inhibition of oxidative stress, apoptosis, and ER stress | [3] |
| RAW 264.7 Macrophages | 8, 16, 32 µg/mL | 24 hours | Anti-inflammatory | Dose-dependent inhibition of NO, PGE2, TNF-α, and IL-6 production | [10][12] |
| Chinese Hamster Lung Fibroblasts (V79-4) | 10 µg/mL | 1 hour pre-treatment | Cytoprotection (MTT assay) | Increased cell viability to 84% in the presence of H₂O₂ | [2] |
| Not Specified | 10 µg/mL | Not Specified | Antioxidant | Significant intracellular ROS scavenging (63.2 ± 2.3%) and DPPH radical scavenging (54.3 ± 2.3%) | [4] |
Table 2: In Vivo Studies of this compound
| Animal Model | This compound Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| High-fat and high-sucrose diet-induced rats | 50 and 100 mg/kg/day | Gavage | 14 days | Decreased serum glucose, triglycerides, total cholesterol, and LDL-C | [3] |
| Streptozotocin-induced diabetic rats | Not Specified | Not Specified | Not Specified | Decreased serum glucose levels | [3] |
| Carrageenan-induced inflammatory rat model | 60 mg/kg | Not Specified | Acute | Significantly alleviated paw edema | [3] |
| High-fat diet-induced NAFLD mice | Not Specified | Not Specified | Not Specified | Alleviated lipid profiles and liver steatosis; reduced serum LPS and total bile acids | [1] |
| db/db mice (Diabetic Nephropathy Model) | Not Specified | Not Specified | Not Specified | Restored glucose and lipid metabolic disorder; improved renal function | [10] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on metabolic parameters.
Protocol 1: In Vitro Adipocyte Differentiation and Lipid Accumulation (Oil Red O Staining)
Objective: To assess the effect of this compound on the differentiation of preadipocytes into adipocytes and to quantify lipid accumulation.
Cell Line: 3T3-L1 preadipocytes
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% in isopropanol)
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density that will allow them to reach confluence. Culture in DMEM with 10% BCS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin). Add this compound at desired concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO).
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin, along with the respective concentrations of this compound.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) containing this compound. Replace the medium every 2 days.
-
Oil Red O Staining (Day 8-10):
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash three times with distilled water.
-
Prepare Oil Red O working solution (6 parts Oil Red O stock solution and 4 parts distilled water, filtered).
-
Incubate the cells with the working solution for 20-30 minutes at room temperature.
-
Wash the cells extensively with distilled water to remove unbound dye.
-
Visualize lipid droplets under a microscope.
-
-
Quantification:
-
After imaging, add isopropanol to each well to elute the stain.
-
Measure the absorbance of the eluted stain at 490 nm using a plate reader.
-
Protocol 2: In Vitro Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.
Cell Line: Differentiated 3T3-L1 adipocytes (as per Protocol 1)
Materials:
-
Differentiated 3T3-L1 adipocytes in a 24-well plate
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
This compound
-
Phloretin (glucose transport inhibitor)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail (for radiolabeled glucose) or fluorescence plate reader
Procedure:
-
Serum Starvation: Wash differentiated adipocytes twice with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Pre-incubation: Wash cells twice with KRPH buffer. Incubate with KRPH buffer containing this compound at desired concentrations for 30 minutes at 37°C. Include a vehicle control and a positive control (e.g., insulin).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose (to a final concentration of 0.5 µCi/mL) or 2-NBDG (to a final concentration of 50-100 µM) to each well. For insulin-stimulated glucose uptake, add insulin (100 nM) 15 minutes before adding the glucose analog.
-
Incubation: Incubate for 10-15 minutes at 37°C.
-
Termination: Stop the uptake by adding ice-cold KRPH buffer containing phloretin (200 µM). Wash the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement:
-
Radiolabeled glucose: Lyse the cells with lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Fluorescent glucose analog: Lyse the cells and measure the fluorescence using a fluorescence plate reader (Excitation/Emission ~465/540 nm for 2-NBDG).
-
Protocol 3: In Vivo High-Fat Diet (HFD)-Induced Obesity and NAFLD Model in Mice
Objective: To investigate the in vivo effects of this compound on diet-induced obesity, insulin resistance, and non-alcoholic fatty liver disease.
Animal Model: C57BL/6J mice (male, 6-8 weeks old)
Materials:
-
C57BL/6J mice
-
Standard chow diet (Control)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Equipment for oral gavage, blood collection, and tissue harvesting
-
Glucose and insulin tolerance test kits
-
Reagents for serum lipid analysis (cholesterol, triglycerides)
-
Reagents for liver histology (formalin, paraffin, H&E stain, Oil Red O stain)
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Diet Induction: Randomly divide mice into groups:
-
Control group: Fed standard chow.
-
HFD group: Fed a high-fat diet.
-
HFD + this compound groups: Fed a high-fat diet and treated with different doses of this compound (e.g., 25, 50, 100 mg/kg/day).
-
-
This compound Administration: Administer this compound or vehicle daily via oral gavage for 8-16 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Tests (perform during the last weeks of the study):
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Euthanasia and Sample Collection: At the end of the study, fast mice overnight, collect blood via cardiac puncture, and euthanize. Harvest liver and adipose tissue.
-
Analysis:
-
Serum Analysis: Measure serum levels of glucose, insulin, total cholesterol, triglycerides, LDL-C, and HDL-C.
-
Liver Analysis:
-
Weigh the liver.
-
Fix a portion of the liver in 10% formalin for H&E staining to assess inflammation and ballooning.
-
Embed a portion of the liver in OCT compound and freeze for Oil Red O staining to visualize lipid accumulation.
-
Snap-freeze the remaining liver tissue in liquid nitrogen for Western blot or qPCR analysis of key metabolic and inflammatory markers.
-
-
Protocol 4: Western Blot Analysis for AMPK and PPARγ Signaling
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules in the AMPK and PPARγ pathways.
Samples: Cell lysates or tissue homogenates
Materials:
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
PPARγ
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein expression.
Visualization of Signaling Pathways and Workflows
Caption: this compound's multi-target mechanism in metabolic regulation.
References
- 1. This compound ameliorated high-fat diet-induced nonalcoholic fatty liver disease through anti-inflammation and modulating gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of an Isoflavone, this compound, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying of anti‐inflammatory and antioxidant effects of this compound in ovalbumin‐induced asthma mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 12. alliedacademies.org [alliedacademies.org]
- 13. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tectorigenin stability and degradation in experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of tectorigenin in common experimental settings. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in solvents like DMSO, should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage of up to six months, solid this compound can be kept in a tightly sealed vial at -20°C.
Q2: this compound has low water solubility. How can I prepare it for aqueous-based experiments?
A2: Due to its poor water solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium (e.g., cell culture media, buffers). Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: My this compound solution in cell culture media appears cloudy. What could be the cause?
A3: Cloudiness or precipitation in your cell culture media after adding this compound is likely due to its low aqueous solubility. This can be caused by the concentration of this compound exceeding its solubility limit in the media or by temperature-induced precipitation.[1] To troubleshoot this, you can try preparing a more concentrated stock solution in DMSO and using a smaller volume to achieve the final concentration.[1] It is also advisable to prepare fresh media with this compound immediately before use.[1]
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A4: Yes, inconsistent results can be a sign of this compound degradation in your cell culture media.[2] Flavonoids can be unstable in cell culture media due to factors like pH, temperature, and exposure to light.[1] It is recommended to perform a stability test of this compound in your specific cell culture medium over the time course of your experiment. This can be done by analyzing samples of the media at different time points by HPLC to check for a decrease in the parent compound and the appearance of degradation peaks.[1]
Q5: How does pH affect the stability of this compound?
A5: While specific data on this compound is limited, studies on similar isoflavone aglycones suggest that they are more susceptible to degradation under acidic conditions (pH 3.1) when exposed to high temperatures (150°C), while showing virtually no decay at pH 5.6 and 7.0 under the same conditions.[3] Therefore, it is crucial to control the pH of your experimental solutions to ensure the stability of this compound.
Q6: Is this compound sensitive to light?
A6: Many flavonoids are known to be sensitive to light, which can cause photodegradation.[4] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or when conducting photostability studies.[5]
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity in Experiments
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh stock solutions regularly. - Verify the purity and concentration of your stock solution using HPLC.[2] |
| Instability in Experimental Medium | - Perform a time-course stability study of this compound in your specific medium (e.g., cell culture media, buffer) at the experimental temperature.[1] - Analyze samples at different time points by HPLC to quantify the remaining this compound and identify any degradation products.[1] - Consider adding antioxidants like ascorbic acid to the medium, but first verify that they do not interfere with your assay.[5] |
| pH-Dependent Degradation | - Measure and buffer the pH of your experimental solutions to a stable, physiological range (typically 7.2-7.4 for cell culture).[5] - Monitor the pH throughout the experiment, as cellular metabolism can alter it.[5] |
| Photodegradation | - Protect all this compound-containing solutions from light by using amber vials or foil wrapping.[5] - Minimize exposure of experimental setups to ambient light.[5] |
Issue 2: Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak and the new peaks.[6] - Compare the chromatogram to a freshly prepared standard and a stressed sample (e.g., acid-treated, heated) to see if the new peaks correspond to degradation products. |
| Contamination from Solvents or Labware | - Run a blank injection of your solvent to check for contaminants. - Ensure all glassware and vials are thoroughly cleaned. |
| Excipient or Media Component Interference | - Analyze a blank sample of your experimental medium (without this compound) that has been subjected to the same conditions.[6] |
Quantitative Data on Stability
While comprehensive quantitative data on this compound degradation is limited, the following table summarizes the thermal degradation of structurally similar isoflavone aglycones at 150°C over 7 hours at different pH values. This data can provide an indication of the potential stability of this compound under similar conditions.
Table 1: Thermal Degradation of Isoflavone Aglycones at 150°C [3]
| Isoflavone | Degradation at pH 3.1 | Degradation at pH 5.6 | Degradation at pH 7.0 | Degradation Kinetics at pH 3.1 |
| Daidzein | Most prominent | Virtually no decay | Virtually no decay | Sigmoidal |
| Genistein | Prominent | Virtually no decay | Virtually no decay | Sigmoidal |
| Glycitein | Prominent | Virtually no decay | Virtually no decay | First-order |
| Biochanin A | Prominent | Virtually no decay | Virtually no decay | Sigmoidal |
| Formononetin | Prominent | Virtually no decay | Virtually no decay | Sigmoidal |
Data adapted from a study on the thermal degradation of isoflavone aglycones.[3] "Prominent degradation" indicates a significant decrease in the compound over the 7-hour heating period.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Store the solution at room temperature, protected from light, for a defined period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer solid this compound powder into a glass vial and place it in a thermostatic oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[6] Also, expose a solution of this compound to the same temperature. After the exposure, cool the samples and prepare solutions for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8][9][10] Keep a control sample protected from light at the same temperature. After exposure, analyze both samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the formation of new peaks, which represent degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and PDA or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: 0.1% formic acid or phosphoric acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase it to elute the more nonpolar degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorption maximum of this compound (can be determined using a PDA detector).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Development and Validation:
-
Method Development: Inject a mixture of the stressed (degraded) this compound samples to ensure that all degradation products are well-separated from the parent peak and from each other. Adjust the mobile phase composition, gradient, and other parameters to achieve optimal resolution.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Signaling Pathways and Experimental Workflows
This compound is known to modulate several signaling pathways, primarily related to its anti-inflammatory and antioxidant effects. The degradation of this compound could potentially alter its biological activity, either by reducing its efficacy or by producing degradation products with different activities. However, there is currently no specific research on how this compound degradation products affect these pathways.
Below are diagrams of key signaling pathways influenced by intact this compound and a general workflow for stability testing.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for this compound stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ikev.org [ikev.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
Addressing cytotoxicity of Tectorigenin at high concentrations
Welcome to the Technical Support Center for Tectorigenin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cytotoxicity of this compound, particularly at high concentrations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
Issue 1: Excessive Cytotoxicity in Normal/Non-Target Cells
Question: My experiments show high levels of cell death in my normal/control cell lines when treated with this compound, even at concentrations where I expect to see a therapeutic effect on my target cancer cells. How can I reduce this off-target cytotoxicity?
Answer:
Observing significant cytotoxicity in normal cells is a common challenge when working with bioactive compounds at high concentrations. Here are several strategies to troubleshoot and mitigate this issue:
1. Optimize this compound Concentration and Exposure Time:
-
Concentration-Response Curve: If you haven't already, perform a detailed concentration-response study on both your target cancer cells and your normal cell lines. This will help you identify a therapeutic window where you observe significant efficacy in cancer cells with minimal toxicity to normal cells.
-
Time-Course Experiment: this compound's cytotoxic effects are time-dependent.[1][2] Consider reducing the incubation time. A shorter exposure might be sufficient to induce the desired effect in cancer cells while minimizing damage to normal cells.
2. Co-administration with Cytoprotective Agents:
-
Antioxidants: this compound-induced cytotoxicity can be associated with oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may protect normal cells from oxidative damage without compromising the anti-cancer effects. This compound itself has been shown to have antioxidant properties and can increase the expression of antioxidant enzymes, a mechanism that could be enhanced with co-treatment.[1][3]
3. Utilize Advanced Drug Delivery Systems:
-
Nanoformulations: Encapsulating this compound in nanoparticles can alter its pharmacokinetic and pharmacodynamic properties. A study on a hyaluronic acid-polyethyleneimine-loaded this compound nano-system showed improved absorption.[1] While this study focused on bioavailability, targeted nanoformulations could potentially reduce systemic toxicity.
-
Liposomal Delivery: Liposomes can be used to improve the solubility and stability of compounds like this compound and can be designed for targeted delivery to cancer cells, thereby reducing exposure to normal cells.[4][5][6][7]
4. Modify Experimental Conditions:
-
Serum Concentration: The presence of serum proteins in cell culture media can influence the availability and activity of compounds. Try performing your experiments in media with varying serum concentrations to see if it impacts this compound's cytotoxicity. A lower serum concentration might reduce non-specific binding and alter the effective concentration of the compound.
Issue 2: Inconsistent or Unexpected IC50 Values
Question: I am getting variable IC50 values for this compound in the same cell line across different experiments. What could be the cause of this variability?
Answer:
Inconsistent IC50 values can arise from several experimental factors. Here's a checklist to help you troubleshoot:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered sensitivity to drugs.
-
Seeding Density: Use a consistent cell seeding density for all experiments. Overly confluent or sparse cultures will respond differently to treatment.
-
Compound Preparation and Storage: this compound, like many natural compounds, may be sensitive to light and temperature. Prepare fresh stock solutions from a high-quality source for each experiment and store them appropriately (protected from light at -20°C or -80°C). When diluting, ensure thorough mixing.
-
Assay-Specific Variability: The choice of cytotoxicity assay can influence the IC50 value. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell death measured by a trypan blue exclusion assay. Ensure you are using the appropriate assay for your experimental question and that the protocol is followed consistently.
-
Incubation Time: As this compound's effects are time-dependent, even small variations in the incubation period can lead to different IC50 values.[1] Use a precise timer for all incubation steps.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity at high concentrations?
A1: At high concentrations, this compound primarily induces cytotoxicity through the induction of apoptosis.[8] The key mechanism is the mitochondrial-mediated pathway of apoptosis. This involves:
-
Disruption of the mitochondrial membrane potential.
-
Release of cytochrome c from the mitochondria into the cytosol.
-
Activation of a cascade of caspases, particularly caspase-9 (initiator caspase) and caspase-3 (executioner caspase).
-
Cleavage of cellular substrates by activated caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Q2: Is this compound's cytotoxicity selective for cancer cells?
A2: this compound has shown selective cytotoxicity towards various cancer cell lines while being less active against normal cells in some studies.[9] For example, it was found to be more effective against breast cancer, pancreatic cancer, and hepatocellular carcinoma cell lines compared to a normal intestinal epithelial cell line.[9] However, at high concentrations, off-target toxicity in normal cells can occur.[1] The degree of selectivity can depend on the specific cell lines being compared and the experimental conditions.
Q3: What are the typical IC50 values for this compound in different cell lines?
A3: The IC50 values for this compound vary depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| Prostate Cancer Cells | Prostate Cancer | 0.08 | Not Specified | [1] |
| A549 | Lung Adenocarcinoma | ~25.8 (as part of an extract) | Not Specified | [1] |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | [9] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | [9] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | [9] |
Q4: How can I confirm that this compound is inducing apoptosis in my cells?
A4: You can use several standard assays to confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
Western Blot Analysis: This technique can be used to detect the cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) and PARP, as well as changes in the expression of Bcl-2 family proteins.
-
Mitochondrial Membrane Potential Assay: This assay uses fluorescent dyes to measure changes in the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Annexin V/PI Apoptosis Assay
This protocol is for detecting and quantifying apoptosis by flow cytometry.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/APC Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include positive and negative controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
3. Caspase-3/7 Activity Assay
This protocol is for measuring the activity of executioner caspases.
-
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
4. Western Blot for Apoptosis Markers
This protocol is for detecting changes in apoptosis-related proteins.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Logical relationships of FAQs.
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective effect of this compound, a metabolite formed by transformation of tectoridin by intestinal microflora, on oxidative stress induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an isoflavone of Pueraria thunbergiana Benth., induces differentiation and apoptosis in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tectorigenin Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tectorigenin for in vivo animal studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of effective dosage ranges to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a new in vivo experiment?
A1: A general starting point for a new in vivo experiment with this compound can be guided by previously effective doses in similar models. For anti-inflammatory studies, doses have ranged from 25 mg/kg to 100 mg/kg.[1][2] For anticancer studies, a subcutaneous dose of 30 mg/kg has been reported.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and disease state.
Q2: What is the known toxicity profile of this compound in animals?
A2: this compound is generally considered to have a good safety profile. The oral LD50 in Swiss mice is 1.78 g/kg.[1][2] In a 28-day subacute toxicity study, doses up to 300 mg/kg did not produce significant toxic symptoms or changes in body weight, food consumption, or hematological and biochemical parameters.[1][2] However, cytotoxicity can be concentration and duration-dependent.[1][3]
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of this compound can be a challenge due to its poor water solubility. For oral gavage, it can often be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) or in corn oil. For intravenous or intraperitoneal injections, it may need to be dissolved in a solvent like dimethyl sulfoxide (DMSO) and then diluted with saline or phosphate-buffered saline (PBS). It is critical to establish the maximum tolerated concentration of the vehicle in your animal model to avoid solvent-induced toxicity.
Q4: What is the bioavailability and pharmacokinetic profile of this compound?
A4: this compound has poor oral bioavailability.[1][3][4] Pharmacokinetic studies in rats show that its main metabolic pathways are glucuronidation, sulfation, demethylation, and methoxylation.[1][3][4] It is absorbed relatively quickly, with Tmax observed as early as 0.23 hours in one study, but also exhibits a long half-life, possibly due to enterohepatic circulation.[1] Co-existing components in plant extracts containing this compound may enhance its absorption.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of therapeutic effect | - Inadequate dosage- Poor bioavailability- Timing of administration- Route of administration | - Perform a dose-response study to find the optimal dose.- Consider alternative formulations to improve solubility and absorption.- Adjust the timing of administration relative to the disease induction (prophylactic vs. therapeutic).- Evaluate if a different route of administration (e.g., intraperitoneal instead of oral) yields better results. |
| High variability between animals | - Inconsistent formulation- Improper administration technique- Animal-to-animal variation | - Ensure the this compound suspension or solution is homogeneous before each administration.- Standardize the gavage or injection technique to ensure consistent delivery.- Use animals of the same age, sex, and genetic background, and ensure they are housed under identical conditions. |
| Adverse effects or toxicity observed | - Dosage is too high- Vehicle toxicity- Contamination of the compound | - Reduce the dosage.- Run a vehicle-only control group to rule out solvent toxicity.- Ensure the purity of the this compound used. |
Quantitative Data Summary
The following tables summarize dosages of this compound used in various in vivo animal studies.
Table 1: Anti-inflammatory and Analgesic Doses
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Swiss Mice | 50 and 100 mg/kg | Oral (p.o.) | Analgesic effect on acetic acid-induced pain | [2] |
| Inflammatory Rat Model | 60 mg/kg | Not specified | Reduced carrageenan-induced paw edema | [1][2] |
| Allergic Asthma Guinea Pig Model | 25 mg/kg | Not specified | Reduced cough frequency and inflammatory markers | [1] |
| LPS-induced Brain Inflammation Mouse Model | Not specified | Not specified | Attenuated microglial activation | [6] |
Table 2: Anticancer Doses
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Lewis Lung Carcinoma Mice | 30 mg/kg | Subcutaneous | 30.8% inhibition of tumor volume | [1] |
Table 3: Toxicity Data
| Animal Model | Dosage | Route of Administration | Observation | Reference |
| Swiss Mice | 1.78 g/kg | Oral (p.o.) | LD50 | [1][2] |
| Not specified | Up to 300 mg/kg (28 days) | Not specified | No significant toxic symptoms | [1][2] |
Table 4: Pharmacokinetic Parameters
| Animal Model | Dosage | Route of Administration | Cmax | Tmax | t1/2 | AUC(0–t) | Reference |
| Male Sprague-Dawley Rats | 130 mg/kg | Oral (p.o.) | 12.0 ± 0.63 µmol/L | 0.23 ± 0.15 h | 11.7 ± 5.74 h | 84.2 ± 8.15 µmol/L·h | [1] |
| Sprague-Dawley Rats | 80 mg/kg | Oral (p.o.) | 1.46 ± 0.30 µg/mL | 1.20 ± 0.30 h | Not specified | 7.31 ± 1.20 µg/mL·h | [1] |
| Male Mice | 5 mg/kg | Sublingual Intravenous | 349.0 ± 172.4 ng/mL | Not specified | 2.4 ± 1.5 h | 219 ± 94 ng/mL·h | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into control, vehicle, and this compound-treated groups.
-
Compound Administration: Administer this compound (e.g., 60 mg/kg) or vehicle orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle control group.
Acetic Acid-Induced Writhing in Mice
This model is used to evaluate the analgesic effects of compounds.
-
Animals: Swiss albino mice (20-25g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into control, vehicle, and this compound-treated groups.
-
Compound Administration: Administer this compound (e.g., 50 or 100 mg/kg) or vehicle orally 30 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after injection, place the mice in an observation box and count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the this compound-treated group compared to the vehicle control group.
Visualizations
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity, analgesic and anti-inflammatory activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative pharmacokinetic profiles of this compound in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectorigenin Interference in Biochemical Assays: A Technical Support Center
Welcome to the technical support center for researchers utilizing tectorigenin in their experimental workflows. This compound, an O-methylated isoflavone with recognized anti-inflammatory and antioxidant properties, is a valuable compound for scientific investigation.[1][2][3] However, like many flavonoid-based compounds, its intrinsic properties can interfere with common biochemical assays, potentially leading to confounding results.
This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay interference from this compound, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound can interfere with my biochemical assays?
A1: this compound can interfere with biochemical assays through several mechanisms:
-
Autofluorescence: As a flavonoid, this compound possesses intrinsic fluorescence, which can lead to false-positive signals or increased background in fluorescence-based assays. This is particularly prominent when using excitation wavelengths in the UV or blue range, with emissions potentially overlapping with green, yellow, and orange fluorophores.[4]
-
Light Absorbance and Quenching: this compound absorbs light in the UV and visible spectra. This can interfere with absorbance-based assays or quench the signal of fluorophores in fluorescence assays if this compound's absorbance spectrum overlaps with the fluorophore's excitation or emission wavelengths (a phenomenon known as the inner filter effect).
-
Enzyme Inhibition: this compound has been reported to inhibit various enzymes. This can be a true biological effect, but it can also be a result of non-specific inhibition, such as through compound aggregation.
-
Compound Aggregation: At higher concentrations, small molecules like this compound can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results. This is a common characteristic of "promiscuous inhibitors".
-
Reactivity: Although not definitively classified as a Pan-Assay Interference Compound (PAIN), some flavonoids contain reactive functional groups that can covalently modify proteins, leading to non-specific effects.[5][6][7][8]
Q2: At what concentrations is this compound likely to cause interference?
A2: The concentration at which interference becomes significant is assay-dependent. Autofluorescence and light absorbance are directly proportional to the concentration of this compound. Non-specific inhibition due to aggregation is also highly concentration-dependent. As a general guideline, it is crucial to run appropriate controls at all tested concentrations of this compound.
Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
A3: While some phytochemicals are known to be PAINS, there is no definitive classification of this compound as a PAIN in the literature reviewed.[5][6][7][8] However, due to its chemical structure as a flavonoid, it possesses characteristics that warrant careful evaluation for potential non-specific activity. It is always recommended to perform counter-screens and orthogonal assays to validate any observed activity.
Troubleshooting Guides
Issue 1: High background or false-positive signals in fluorescence-based assays (e.g., Fluorescence Polarization, FRET, fluorescence intensity).
This is a common issue when working with fluorescent compounds like this compound. The following workflow can help you diagnose and resolve the problem.
Troubleshooting Workflow for High Fluorescence Background
Caption: Troubleshooting workflow for high fluorescence background.
Issue 2: Lower-than-expected signal or false-negative results in fluorescence-based assays.
Signal quenching by this compound can lead to an underestimation of the true biological activity.
Troubleshooting Workflow for Signal Quenching
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Enhancing Tectorigenin Cellular Uptake
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the cellular uptake of Tectorigenin.
Frequently Asked Questions (FAQs)
Q1: My experiment shows low intracellular concentrations of this compound. What are the primary reasons for this?
A1: Low cellular uptake of this compound is a common challenge primarily due to its poor water solubility and low membrane permeability.[1] Although it is an aglycone, its inherent hydrophobicity can lead to aggregation in aqueous cell culture media, reducing its availability for cellular absorption.
Q2: I've tried dissolving this compound in DMSO, but the uptake is still not optimal. What can I do?
A2: While DMSO is a common solvent, high concentrations can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is minimal (typically <0.5%). If solubility and uptake remain low, consider advanced delivery strategies such as solid dispersions, nanoparticles, or liposomes to improve its bioavailability in your in vitro system.
Q3: Are there specific cell lines that are more suitable for this compound uptake studies?
A3: The choice of cell line can significantly impact uptake. Caco-2 cells are a common model for intestinal absorption studies.[2] However, uptake efficiency can vary between cell types due to differences in membrane composition and the expression of potential transporters. It is advisable to test this compound in your specific cell line of interest and consider its particular characteristics.
Troubleshooting Low Cellular Uptake
This guide provides a systematic approach to troubleshooting and optimizing the cellular uptake of this compound in your experiments.
Problem 1: Poor Solubility and Dispersion in Cell Culture Media
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms when this compound stock is added to the media. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it in pre-warmed media with vigorous vortexing. Ensure the final solvent concentration is non-toxic to the cells. |
| Inconsistent results between replicate wells. | Aggregation of this compound in the media. | Utilize a delivery system like solid dispersions, nanoparticles, or liposomes to improve dispersion and stability in the aqueous environment. |
Problem 2: Low Permeability Across the Cell Membrane
| Symptom | Possible Cause | Suggested Solution |
| Low intracellular this compound levels despite good media solubility. | Inherent low membrane permeability of the compound. | Employ nano-delivery systems (nanoparticles or liposomes) to facilitate cellular entry via endocytosis. |
| Uptake is not concentration-dependent. | Saturation of a transport mechanism or compound efflux. | Investigate the involvement of efflux pumps by using specific inhibitors. |
Enhancement Strategies: Data and Protocols
To address the challenges of low solubility and permeability, several drug delivery strategies can be employed. Below are summaries of these methods, along with comparative data and detailed protocols.
Solid Dispersions
Solid dispersions enhance the dissolution rate and oral bioavailability of poorly soluble drugs like this compound by dispersing the drug in a hydrophilic carrier at a molecular level.[1][3]
Quantitative Data: this compound Solid Dispersion vs. Pure this compound
| Parameter | Pure this compound | This compound Solid Dispersion | Fold Increase |
| In Vitro Release (after 150 min) | ~18% | ~78.3% | 4.35 |
| Cmax (in vivo, rats) | 0.21 µg/mL | 2.75 µg/mL | 13.1 |
| AUC(0-t) (in vivo, rats) | 1.12 µg/h/mL | 5.38 µg/h/mL | 4.8 |
Data adapted from a study on this compound solid dispersions prepared with PVP and PEG4000.[1]
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound, polyvinylpyrrolidone (PVP), and PEG4000 in a suitable organic solvent (e.g., ethanol) at a specific weight ratio (e.g., 7:54:9).[1][3]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a solid mass.
-
Drying and Sieving: Dry the solid mass completely under vacuum. Pulverize and sieve the resulting solid dispersion to obtain a uniform powder.
Nanoparticle-Based Delivery
Encapsulating this compound into biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its stability, solubility, and cellular uptake.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve this compound and PLGA in a water-immiscible organic solvent like dichloromethane (DCM).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Wash the nanoparticles by centrifugation and resuspend them in deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, lyophilize the nanoparticle suspension with a cryoprotectant.
Troubleshooting for Nanoparticle Formulation
| Problem | Possible Cause | Suggested Solution |
| Nanoparticle aggregation. | Insufficient surfactant concentration; improper pH or ionic strength of the suspension buffer. | Optimize the surfactant concentration. Resuspend nanoparticles in deionized water or a low ionic strength buffer.[4] |
| Low encapsulation efficiency. | Poor affinity of the drug for the polymer matrix; drug leakage during preparation. | Modify the polymer or use a different solvent system. Optimize the emulsification process to ensure rapid nanoparticle formation. |
Liposomal Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, making them suitable carriers for this compound.
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Troubleshooting for Liposomal Formulation
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of hydrophobic this compound. | This compound precipitating out during hydration; poor partitioning into the lipid bilayer. | Incorporate this compound into the lipid mixture before film formation. Optimize the drug-to-lipid ratio.[5] |
| Liposome instability (aggregation or fusion). | Inappropriate lipid composition or surface charge. | Include charged lipids in the formulation to increase electrostatic repulsion. Add cholesterol to improve membrane rigidity. |
General Protocol for In Vitro Cellular Uptake Assay
This protocol provides a general framework for quantifying the intracellular concentration of this compound.
-
Cell Seeding: Seed cells in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment: On the day of the experiment, remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the medium containing this compound (either free or in a delivery system) at the desired concentrations.
-
Incubation: Incubate the cells for various time points (e.g., 1, 2, 4, 8 hours) at 37°C in a humidified incubator.
-
Termination of Uptake: To stop the uptake process, aspirate the treatment medium and immediately wash the cells three to five times with ice-cold PBS.
-
Cell Lysis: Add a suitable lysis buffer to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysate.
-
Quantification:
-
Protein Normalization: Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay).
-
This compound Quantification: Analyze the this compound concentration in the lysate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
-
Data Analysis: Express the intracellular this compound concentration as the amount of drug per milligram of total cellular protein (e.g., ng/mg protein).
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of this compound is crucial. Here are visual representations of key signaling pathways modulated by this compound and a general experimental workflow.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Caption: Key signaling pathways modulated by this compound.
Experimental and Troubleshooting Workflows
Caption: General workflows for cellular uptake experiments and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Preparation, characterization and in vitro/vivo evaluation of this compound solid dispersion with improved dissolution and bioavailability | springermedicine.com [springermedicine.com]
- 6. Simultaneous determination of this compound and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Tectorigenin precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of tectorigenin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?
A1: This is a common issue known as "crashing out" or "precipitation upon dilution" and is primarily caused by the rapid change in solvent polarity. This compound is hydrophobic and dissolves well in an organic solvent like DMSO, but it is poorly soluble in the aqueous environment of your cell culture medium.[1] When the concentrated DMSO stock is diluted into the medium, the this compound molecules are forced out of solution, leading to precipitation.
Q2: How can I prevent the immediate precipitation of this compound when preparing my working solution?
A2: Several techniques can help prevent immediate precipitation:
-
Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.
-
Slow, dropwise addition: Add the this compound stock solution to the pre-warmed media drop by drop while gently swirling or vortexing the media. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Serial dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in the solvent concentration can help keep the compound in solution.
Q3: I've successfully dissolved this compound in the media, but I observe precipitation after incubating it for some time. What could be the cause?
A3: Precipitation over time can be due to several factors:
-
Temperature shifts: Moving the media from room temperature to a 37°C incubator can affect solubility.
-
pH changes: The pH of the culture medium can shift during incubation due to cellular metabolism or the CO2 environment, which can affect the solubility of pH-sensitive compounds.
-
Interaction with media components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.
-
Exceeding the equilibrium solubility: The initial concentration, although appearing dissolved, might be supersaturated and will precipitate over time to reach its thermodynamic equilibrium solubility.
Q4: What is the recommended solvent and final concentration of that solvent for this compound in cell culture?
A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for cell culture experiments. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible to avoid cytotoxicity. A final DMSO concentration of less than 0.5%, and ideally below 0.1%, is recommended for most cell lines. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
Q5: Can serum in the cell culture medium help with this compound solubility?
A5: Yes, components in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution. If your experimental conditions allow, using a serum-containing medium can enhance the solubility of this compound. If you are working in serum-free conditions, you may need to consider other solubilization strategies or use a lower concentration of this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon dilution | High final concentration exceeding aqueous solubility limit. | Decrease the final working concentration of this compound. |
| Rapid dilution causing "solvent shock". | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing. | |
| Low temperature of the media. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitate forms over time in the incubator | Temperature instability affecting solubility. | Ensure the incubator maintains a stable temperature. Prepare fresh dilutions for each experiment rather than storing diluted solutions. |
| pH shift in the medium due to cellular metabolism. | Monitor the pH of your culture medium. Consider changing the medium more frequently in dense cultures. | |
| Interaction with media components. | Test this compound's stability in your specific cell culture medium over the duration of your experiment. | |
| Inconsistent precipitation between experiments | Repeated freeze-thaw cycles of the stock solution. | Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Inconsistent dilution technique. | Standardize the protocol for preparing the working solution across all experiments. |
Quantitative Data Summary
While specific solubility data for this compound in various cell culture media is not extensively published, the following table provides a summary of its known physicochemical properties and solubility in common solvents. Note: The solubility in cell culture media should be experimentally determined.
| Property | Value | Reference |
| Molecular Weight | 300.26 g/mol | [2][3] |
| Aqueous Solubility | Poor | [1] |
| Solubility in DMSO | ≥30 mg/mL (≥99.9 mM) | [4] |
| 60 mg/mL (~200 mM) | [5][6] | |
| 123 mg/mL (~410 mM) | [7] | |
| XLogP | 2.6 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh out the required amount of this compound powder. For a 1 mL of 10 mM stock solution, you will need 3.003 mg of this compound (Molecular Weight = 300.26 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol outlines a method to determine the maximum kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without FBS
-
Sterile 96-well plate
-
Microplate reader or a nephelometer
Methodology:
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your 10 mM this compound stock solution in your cell culture medium. A common starting range is from 100 µM down to lower concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiments (e.g., 2, 24, or 48 hours).
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation. You can also examine the wells under a microscope.
-
Quantitative Measurement (Optional):
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of a precipitate.
-
Absorbance Reading: Measure the absorbance of the solutions at a wavelength where this compound does not absorb (e.g., 600-700 nm) to detect turbidity.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (no visible precipitate and no significant increase in light scattering or absorbance) is considered the maximum soluble concentration under those conditions.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound in cell culture.
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: A step-by-step workflow for preparing this compound working solutions.
Caption: An overview of signaling pathways influenced by this compound.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H12O6 | CID 5281811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules [frontiersin.org]
- 8. Preparation, characterization and in vitro/vivo evaluation of this compound solid dispersion with improved dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Tectorigenin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Tectorigenin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
A1: this compound is an isoflavone, a type of flavonoid, found in several plants, including Belamcanda chinensis (leopard lily) and species of the Iris and Pueraria genera.[1][2] It is recognized for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2] While its mechanisms of action are diverse, one of its well-documented activities is the modulation of signaling pathways such as NF-κB, MAPK, and PI3K/AKT.[2]
Q2: What are the major known off-target effects of this compound?
A2: The most significant off-target effect of this compound is its action as a selective estrogen receptor modulator (SERM), binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a reported higher affinity for ERβ.[2][3] This phytoestrogenic activity can lead to unintended effects in hormone-sensitive experiments and systems. Additionally, due to its broad activity on various signaling cascades, it can influence multiple cellular processes beyond the intended target.
Q3: How can I minimize the estrogenic effects of this compound in my experiments?
A3: To minimize the confounding effects of this compound's estrogenic activity, researchers should:
-
Use cell lines that are known to be estrogen receptor-negative if the primary research question is unrelated to ER signaling.
-
Include appropriate controls, such as co-treatment with an estrogen receptor antagonist like Fulvestrant (ICI 182,780), to determine the extent to which the observed effects are ER-mediated.
-
Perform experiments in phenol red-free media, as phenol red is a weak estrogen mimic.
-
Use the lowest effective concentration of this compound to reduce the likelihood of engaging off-targets.
Q4: What is the recommended solvent and final concentration of the solvent for in vitro studies?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in 100% DMSO. For cell culture experiments, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Is this compound stable in cell culture media?
A5: The stability of flavonoids like this compound in aqueous cell culture media can be influenced by factors such as pH, temperature, and light exposure. Flavonoids can be susceptible to degradation under typical cell culture conditions (37°C, physiological pH).[6][7] It is recommended to prepare fresh working solutions of this compound for each experiment and to minimize prolonged incubation times where possible. Signs of degradation could include inconsistent results or a visible change in the media's color.[7]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell Culture
-
Potential Cause: this compound exhibits dose-dependent cytotoxicity.[2] The concentration used may be too high for the specific cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your cell line.
-
Optimize Concentration: Based on the dose-response curve, select a concentration range that is below the cytotoxic threshold for your primary experiments, unless cytotoxicity is the intended endpoint.
-
Check Solvent Concentration: Ensure the final DMSO concentration is not exceeding 0.1-0.5%. High concentrations of DMSO can be toxic to cells.[5]
-
Incubation Time: Reduce the incubation time. This compound's cytotoxic effects can be time-dependent.[2]
-
Issue 2: Inconsistent or Unexplained Experimental Results
-
Potential Cause: Off-target effects, particularly through estrogen receptor signaling, may be influencing the experimental outcome.
-
Troubleshooting Steps:
-
Control for Estrogenic Effects: As detailed in FAQ A3, use ER-negative cell lines or co-treat with an ER antagonist.
-
Kinase Inhibition Profile: Be aware that this compound may inhibit various kinases. If your pathway of interest involves specific kinases, consider performing a kinase activity assay to check for direct inhibition.
-
Pathway Analysis: Use specific inhibitors for suspected off-target pathways (e.g., NF-κB, MAPK) to dissect the observed effects of this compound.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment to rule out degradation as a source of variability.[6][7]
-
Issue 3: Difficulty with NF-κB Reporter Assays
-
Potential Cause: Phytoestrogens can interfere with reporter assays, and experimental conditions can lead to high background or low signal.
-
Troubleshooting Steps:
-
Optimize Transfection: Ensure high transfection efficiency of your reporter and control plasmids. Low efficiency can lead to a weak signal.[8][9]
-
Use a Dual-Luciferase System: Normalize the experimental reporter (e.g., NF-κB-luciferase) to a constitutively expressed control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[9]
-
Check for Promoter Interference: Some compounds can non-specifically affect the activity of the viral promoters (like SV40 or CMV) often used in control plasmids. If this is suspected, a promoterless control vector may be necessary.
-
High Background: If you observe high background luminescence, it could be due to contamination or issues with the reagents. Use fresh reagents and opaque-walled plates to minimize well-to-well crosstalk.[9]
-
Stimulus Concentration: Ensure the stimulus used to activate the NF-κB pathway (e.g., TNF-α, LPS) is at an optimal concentration.
-
Data Presentation
Table 1: Reported IC50 Values for this compound-Induced Cytotoxicity in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A2780 | Human Ovarian Cancer | 48.67 ± 0.31 | [2] |
| Prostate Cancer Cells | Human Prostate Cancer | 0.08 | [2] |
| A549 | Human Lung Adenocarcinoma | 776.12 µg/mL (~2585 µM) | [2] |
| HepG2 | Human Hepatocellular Carcinoma | Time and Concentration Dependent | [2] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and incubation time.
Table 2: Known Molecular Targets and Pathways Modulated by this compound
| Target/Pathway | Effect | Reference |
| Estrogen Receptor α (ERα) | Binds (Modulator) | [2][10] |
| Estrogen Receptor β (ERβ) | Binds with higher affinity than ERα (Modulator) | [2][3] |
| NF-κB | Inhibition | [2] |
| MAPK (ERK, JNK) | Modulation | [2] |
| PI3K/AKT | Modulation | [2] |
| PPARγ | Activation | [2] |
| Protein Kinase A (PKA) | Targeted | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Determining this compound Cytotoxicity
This protocol provides a general framework for assessing cell viability using an MTT assay.[11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Estrogen Receptor Competitive Binding Assay
This protocol outlines a competitive binding assay to quantify the affinity of this compound for estrogen receptors.[14][15][16]
-
Receptor Preparation: Prepare rat uterine cytosol or use commercially available recombinant human ERα and ERβ.
-
Reaction Mixture: In a microcentrifuge tube, combine a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) and increasing concentrations of unlabeled this compound.
-
Incubation: Add the prepared receptor to the reaction mixture and incubate for 18-24 hours at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Use a method such as hydroxylapatite or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of this compound. The concentration of this compound that displaces 50% of the radiolabeled estradiol is the IC50. This can be used to calculate the inhibitory constant (Ki).
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on NF-κB transcriptional activity.[17][18]
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Use a dual-luciferase assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the stimulated vehicle control.
Mandatory Visualizations
Caption: this compound's primary off-target signaling pathways.
Caption: Workflow for assessing and mitigating this compound's off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Belamcanda chinensis and the thereof purified this compound have selective estrogen receptor modulator activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effect of an Isoflavone, this compound, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Analysis of Tectorigenin and Other Prominent Isoflavones: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of tectorigenin with other well-researched isoflavones, including genistein, daidzein, biochanin A, formononetin, and glycitein. The comparative analysis is based on experimental data from in vitro and in vivo studies across key therapeutic areas: anticancer, anti-inflammatory, neuroprotective, and metabolic regulation activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Introduction to Isoflavones and this compound
Isoflavones are a class of phytoestrogens, plant-derived compounds with a chemical structure similar to that of estrogen.[1] They are abundantly found in legumes, particularly soybeans.[2] Prominent isoflavones such as genistein, daidzein, and their methylated precursors biochanin A and formononetin, as well as glycitein, have garnered significant attention for their potential health benefits.[2][3]
This compound, an O-methylated isoflavone, is primarily isolated from the rhizomes of Belamcanda chinensis (leopard lily) and other medicinal plants like Pueraria thunbergiana.[4][5] It has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[4][6] This guide aims to contextualize the efficacy of this compound by comparing it against other key isoflavones.
Comparative Efficacy of Isoflavones
The following sections provide a detailed comparison of the efficacy of this compound and other isoflavones in various therapeutic areas, supported by quantitative data from preclinical studies.
Anticancer Activity
Isoflavones have been extensively studied for their potential to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other isoflavones against various cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Comparative Anticancer Efficacy (IC50 in µM) of Isoflavones
| Isoflavone | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | Prostate Cancer Cells | Prostate Cancer | 0.08 | [6] |
| HL-60 | Promyelocytic Leukemia | - | [7] | |
| Genistein | HeLa | Cervical Cancer | 10.0 ± 1.5 | [8] |
| MCF-7 | Breast Cancer | - | [9] | |
| PC-3 | Prostate Cancer | - | [9] | |
| HCT-116 | Colon Cancer | - | [10] | |
| Daidzein | A-375 | Melanoma | 18 | [11] |
| HCT-116 | Colon Cancer | - | [10] | |
| Biochanin A | SK-BR-3 | Breast Cancer | ~50 | [12] |
| HCT-116 | Colon Cancer | - | [10] | |
| Formononetin | HepG2 | Liver Cancer | ~4.31 | [13] |
| Various | Various | 10-300 | [2] | |
| Glycitein | SKBR-3 | Breast Cancer | 36.4 | [14] |
| AGS | Gastric Cancer | - | [15][16] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Activity
The anti-inflammatory properties of isoflavones are attributed to their ability to modulate key inflammatory pathways. The following table presents a comparison of their anti-inflammatory efficacy.
Table 2: Comparative Anti-inflammatory Efficacy of Isoflavones
| Isoflavone | Assay | Model | Efficacy Metric | Value | Reference(s) |
| This compound | PGE2 Production | TPA-stimulated rat peritoneal macrophages | Potency Order | > Genistein | [5] |
| NO Production | LPS-activated microglia | IC50 | 1.3-2.3 µM | [6] | |
| Genistein | NO Production | LPS-induced RAW 264.7 cells | IC50 | 50 µM | [17] |
| Daidzein | IL-6 Production | IL-1β-stimulated synovial cells | Inhibition | Significant | [18] |
| Biochanin A | NF-κB Activation | - | Inhibition | Potent | [19] |
| Formononetin | Inflammatory Cytokines | Various models | Inhibition | Significant | [20][21][22] |
| Glycitein | IL-6 Production | IL-1β-stimulated synovial cells | Inhibition | No significant effect | [18] |
Neuroprotective Effects
Several isoflavones have shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress and inflammation in the brain.
Table 3: Comparative Neuroprotective Effects of Isoflavones
| Isoflavone | Model | Key Findings | Reference(s) |
| This compound | LPS-induced neuroinflammation in mice | Suppresses microglial activation via NF-κB and MAPK pathways. | [5][23] |
| Genistein | - | Exhibits neuroprotective effects. | - |
| Daidzein | Chronic Unpredictable Mild Stress Mouse Model | Ameliorates depressive and anxiety-like behavior through ERK pathway. | [24] |
| Scopolamine-induced amnesia in mice | Improves memory by enhancing cholinergic function and suppressing oxidative stress. | [25] | |
| Biochanin A | - | Shows neuroprotective potential. | [19] |
| Formononetin | - | Exhibits neuroprotective properties. | [26] |
| Glycitein | - | Shows neuroprotective effects. | [27] |
Metabolic Regulation
Isoflavones can influence glucose and lipid metabolism, suggesting their potential role in managing metabolic disorders.
Table 4: Comparative Effects of Isoflavones on Metabolic Regulation
| Isoflavone | Model | Key Findings | Reference(s) |
| This compound | Diabetic rat models | Decreases serum glucose levels. | [6] |
| Obese animal models | Decreases body weight, triglycerides, total cholesterol, and LDL-C. | [6] | |
| Genistein | db/db mice (Type 2 Diabetes) | Improves glucose and lipid metabolism. | [28] |
| Rat liver | More potent than daidzein in lowering serum lipids. | [29][30] | |
| Daidzein | db/db mice (Type 2 Diabetes) | Improves glucose and lipid metabolism. | [28] |
| Rat liver | Ineffective in altering serum lipid concentrations. | [29][30] | |
| Biochanin A | High-fat diet-induced diabetic mice | Improves insulin sensitivity by activating insulin signaling pathway. | [31] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of isoflavones are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate the key pathways modulated by this compound and other isoflavones.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][12][13][14][32]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the isoflavone for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.[9][25][33]
Principle: The assay relies on a diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and treat with LPS (1 µg/mL) in the presence or absence of isoflavones for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[2][4][34][35][36]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for one week.
-
Compound Administration: Administer the test isoflavone or vehicle orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.[11][16][17][27]
Protocol:
-
Protein Extraction: Lyse treated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-NF-κB, total NF-κB, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
This comparative guide highlights the diverse and potent therapeutic activities of this compound in relation to other well-known isoflavones. While genistein and daidzein are the most extensively studied isoflavones, this compound demonstrates comparable or, in some cases, superior efficacy, particularly in its anti-inflammatory and certain anticancer activities. The data presented herein, alongside the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of isoflavones. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency of these promising natural compounds.
References
- 1. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of daidzein and genistein on markers of cardiovascular disease risk among women with impaired glucose regulation: a double-blind, randomized, placebo-controlled trial - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits oxidative stress by activating the Keap1/Nrf2/HO-1 signaling pathway in Th2-mediated allergic asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein Modulates Signaling Pathways and Targets Several Epigenetic Markers in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perspectives Regarding the Role of Biochanin A in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Potential mechanisms of formononetin against inflammation and oxidative stress: a review [frontiersin.org]
- 20. Formononetin Alleviates the Inflammatory Response Induced by Carotid Balloon Injury in Rats via the PP2A/MAPK Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formononetin protects against inflammation associated with cerebral ischemia-reperfusion injury in rats by targeting the JAK2/STAT3 signaling pathway | Performance Analytics [scinapse.io]
- 22. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective Roles of Daidzein Through Extracellular Signal-Regulated Kinases Dependent Pathway In Chronic Unpredictable Mild Stress Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Glycitein - LKT Labs [lktlabs.com]
- 27. Genistein and daidzein modulate hepatic glucose and lipid regulating enzyme activities in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Comparative Analysis of Genistein and Daidzein in Affecting Lipid Metabolism in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A comparative analysis of genistein and daidzein in affecting lipid metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. cellmolbiol.org [cellmolbiol.org]
- 32. This compound inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 36. medchemexpress.com [medchemexpress.com]
Tectorigenin's Anti-Cancer Efficacy In Vivo: A Comparative Guide
An objective analysis of Tectorigenin's performance against other isoflavones and standard chemotherapeutic agents in preclinical cancer models reveals its potential as a noteworthy anti-cancer compound. Experimental data from in vivo studies demonstrate its ability to significantly inhibit tumor growth, positioning it as a promising candidate for further oncological research.
This compound, a naturally occurring isoflavone, has shown considerable anti-cancer effects in various preclinical in vivo models, including gastric and colorectal cancer. This guide provides a comparative overview of this compound's efficacy, benchmarking it against other isoflavones, such as Genistein and Biochanin A, and standard-of-care chemotherapies like 5-Fluorouracil and Oxaliplatin. The data is presented to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of this compound in Gastric Cancer Xenograft Models
In vivo studies utilizing xenograft models of human gastric cancer have demonstrated this compound's ability to suppress tumor growth. The following table summarizes the performance of this compound in comparison to the isoflavone Genistein and the standard chemotherapy agent 5-Fluorouracil.
| Treatment | Cancer Model | Animal Model | Dosage & Administration | Tumor Growth Inhibition | Reference |
| This compound | AGS (human gastric carcinoma) | Nude Mice | Not specified | Significant reduction in tumor volume and weight | [1][2] |
| Genistein | MGC-803 (human gastric carcinoma) | Nude BALB/c Mice | 1.5 mg/kg, i.p. daily | Significant reduction in tumor mass | [3] |
| 5-Fluorouracil | MKN-45 (human gastric carcinoma) | Nude Mice | 52 mg/kg | Moderate tumor growth inhibition | [4] |
| 5-Fluorouracil | Human gastric cancer xenografts | Nude Mice | Not specified | 26.36% tumor inhibition rate | [5] |
Comparative Efficacy of this compound in Colorectal Cancer Xenograft Models
This compound has also been evaluated for its anti-cancer effects in colorectal cancer xenograft models. Its performance is compared below with the standard chemotherapy drug Oxaliplatin.
| Treatment | Cancer Model | Animal Model | Dosage & Administration | Tumor Growth Inhibition | Reference |
| This compound | HCT116 (human colorectal carcinoma) | Not specified | Not specified | Significant inhibition of tumor growth and glycolysis | [6] |
| Oxaliplatin | HCT116 (human colorectal carcinoma) | Nude Mice | 5 mg/kg | Significant reduction in tumor weight and volume | Not specified in provided abstracts |
| Oxaliplatin | HT29 (human colorectal adenocarcinoma) | Athymic Mice | 6.7 mg/kg, i.v. once/week | Significant decrease in tumor growth | Not specified in provided abstracts |
Experimental Protocols
A generalized experimental workflow for evaluating the anti-cancer effects of these compounds in a xenograft model is outlined below. Specific details for each compound can be found in the cited literature.
Key Methodological Details:
-
Animal Models: Most studies utilized immunodeficient mouse strains such as nude (nu/nu) or SCID mice to prevent rejection of human tumor xenografts.[7][8]
-
Cell Lines: Human cancer cell lines, such as AGS and MKN-45 for gastric cancer, and HCT116 and HT29 for colorectal cancer, were commonly used to establish tumors.
-
Drug Administration: The route and frequency of administration varied between studies and compounds, including intraperitoneal (i.p.) injections and intravenous (i.v.) administration. Dosages were determined based on previous studies or dose-response experiments.
-
Tumor Measurement: Tumor volume was typically monitored periodically using calipers, and tumor weight was measured at the end of the study upon excision.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and glycolysis.
1. PI3K/Akt Signaling Pathway:
This compound has been shown to suppress the activation of the PI3K/Akt pathway in gastric cancer cells.[2] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest.
2. lncRNA CCAT2/miR-145 Axis:
In colorectal cancer, this compound has been found to inhibit glycolysis-induced cell growth and proliferation by modulating the lncRNA CCAT2/miR-145 pathway.[6] this compound decreases the expression of lncRNA CCAT2 and increases the expression of miR-145, leading to the suppression of glycolysis and cell proliferation.[6]
Clinical Trials and Future Directions
Currently, there are no registered clinical trials specifically investigating this compound for cancer treatment. However, other isoflavones, notably Genistein, have been the subject of numerous clinical studies for cancer prevention and treatment.[9][10] The promising preclinical data for this compound warrants further investigation and suggests its potential for translation into clinical settings. Future studies should focus on direct comparative efficacy studies, elucidation of its mechanisms of action in a wider range of cancer types, and eventually, well-designed clinical trials to evaluate its safety and efficacy in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. qascf.com [qascf.com]
- 3. Genistein-Inhibited Cancer Stem Cell-Like Properties and Reduced Chemoresistance of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing gastric cancer conventional chemotherapy effects by triple angiokinase inhibitor nintedanib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent pharmacological advances on genistein in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Tectorigenin vs. Tectoridin: A Comparative Guide to Biological Activity for Researchers
An objective comparison of the aglycone tectorigenin and its glycoside form, tectoridin, reveals significant differences in their biological potency across various experimental models. This guide provides a comprehensive analysis of their comparative anticancer, anti-inflammatory, and antioxidant activities, supported by quantitative data and detailed experimental protocols.
The isoflavone this compound, and its 7-O-glucoside tectoridin, are natural compounds predominantly isolated from the rhizomes of Belamcanda chinensis and the flowers of Pueraria thunbergiana.[1][2] While both molecules share a core structure, the presence of a glucose moiety on tectoridin significantly influences its pharmacological profile. Emerging research consistently demonstrates that this compound, the aglycone form, generally exhibits superior biological activity compared to its glycoside counterpart, tectoridin.[3][4][5] This difference is largely attributed to the increased bioavailability and cellular uptake of the less polar aglycone. In vivo, tectoridin can be hydrolyzed to this compound by intestinal flora, suggesting that tectoridin may function as a prodrug.[6]
Quantitative Comparison of Bioactivities
The following tables summarize the key quantitative data from various studies, highlighting the differential potency of this compound and tectoridin in anticancer, anti-inflammatory, and antioxidant assays.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | A2780 (Ovarian Cancer) | Proliferation Assay | 48.67 ± 0.31 µM | [1] |
| This compound | HL-60 (Promyelocytic Leukemia) | Cytotoxicity Assay | Exhibited cytotoxicity | [5] |
| Tectoridin | HL-60 (Promyelocytic Leukemia) | Cytotoxicity Assay | Inactive | [5] |
| This compound | Lewis Lung Carcinoma (in vivo) | Tumor Volume Inhibition | 30.8% inhibition at 30 mg/kg | [1] |
| This compound + Paclitaxel | MPSC1 TR, A2780 TR (Paclitaxel-resistant Ovarian Cancer) | Apoptosis Assay | Synergistic apoptosis | [7] |
| Tectoridin + Paclitaxel | Paclitaxel-resistant Ovarian Cancer | Apoptosis Assay | No significant increase in potency | [7] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Key Findings | IC50 Value | Reference |
| This compound | LPS-activated Microglia | NO Production Inhibition | 1.3–2.3 µM | [1] |
| This compound | Carrageenan-induced Rat Paw Edema | Edema Alleviation | Significant alleviation at 60 mg/kg | [1] |
| Tectoridin | TNF-α-induced HFLS-RA cells | Proliferation and Inflammation Amelioration | - | [8] |
| This compound | LPS-induced RAW264.7 cells | NO Production Inhibition | 26.8 µM | [9] |
| Tectoridin | LPS-induced RAW264.7 cells | NO Production Inhibition | No inhibition at 50 µM | [9] |
Table 3: Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | DPPH Radical Scavenging | 54.3 ± 2.3% at 10 µg/mL | [1] |
| Tectoridin | DPPH Radical Scavenging | Less potent than this compound | [1] |
| This compound | Intracellular ROS Scavenging | 63.2 ± 2.3% at 10 µg/mL | [1] |
| Tectoridin | Intracellular ROS Scavenging | Less potent than this compound | [1] |
| This compound | Various in vitro assays | More potent than tectoridin | [3] |
Signaling Pathways and Mechanisms of Action
This compound and tectoridin exert their biological effects by modulating several key signaling pathways. This compound has been shown to be a potent inhibitor of inflammatory and cancer-related pathways, often demonstrating greater efficacy than tectoridin.
This compound's Anti-inflammatory Signaling Cascade
This compound has been shown to inhibit neuroinflammation by downregulating the NF-κB and MAPK (ERK/JNK) signaling pathways.[10][11] Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) typically leads to the activation of these pathways and the subsequent production of pro-inflammatory mediators. This compound intervenes by suppressing the activation of NF-κB and the phosphorylation of ERK and JNK.[10]
This compound's Sensitization of Cancer Cells to Paclitaxel
In paclitaxel-resistant ovarian cancer cells, this compound has been found to reverse chemoresistance by downregulating the Akt and NF-κB signaling pathways.[7][12] The combination of this compound and paclitaxel leads to synergistic apoptosis by inhibiting the nuclear translocation of NF-κB and the expression of anti-apoptotic genes.[7] This effect is mediated through the inhibition of Akt phosphorylation.[12]
Tectoridin's Estrogenic Signaling
Tectoridin is known to exert estrogenic effects primarily through the GPR30 and ERK-mediated rapid nongenomic estrogen signaling pathway.[13][14] It leads to increased intracellular cAMP accumulation and phosphorylation of ERK1/2, but has poor binding to estrogen receptor α.[13]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature. Researchers should refer to the specific publications for detailed protocols.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HL-60, A2780) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or tectoridin (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[15][16]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages or BV-2 microglial cells in 96-well plates and treat with this compound or tectoridin for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[11]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-NF-κB, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Experimental Workflow for Comparing this compound and Tectoridin
The following diagram illustrates a typical workflow for a comparative study of this compound and tectoridin.
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of tectoridin, this compound and this compound sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound, an isoflavone of Pueraria thunbergiana Benth., induces differentiation and apoptosis in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of metabolites of tectoridin in-vivo and in-vitro by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 11. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound sensitizes paclitaxel-resistant human ovarian cancer cells through downregulation of the Akt and NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Tectoridin | CAS:611-40-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. mdpi.com [mdpi.com]
Tectorigenin's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A comprehensive review of recent studies reveals the potent anti-cancer properties of Tectorigenin, a naturally occurring isoflavone, across a range of cancer cell lines. This comparison guide synthesizes key findings on this compound's effects on glioblastoma, hepatocellular carcinoma, breast cancer, and prostate cancer, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic potential. The data presented underscores this compound's ability to inhibit cancer cell proliferation through mechanisms including cell cycle arrest and induction of apoptosis, mediated by the modulation of key signaling pathways.
Quantitative Analysis of this compound's Effects
The efficacy of this compound varies across different cancer cell types, as demonstrated by the half-maximal inhibitory concentration (IC50) values, effects on cell viability, induction of apoptosis, and cell cycle arrest. The following tables summarize the quantitative data from multiple studies, offering a clear comparison of this compound's impact.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 |
| HepG2 | Hepatocellular Carcinoma | 12 | 35.72 mg/L |
| 24 | 21.19 mg/L | ||
| 48 | 11.06 mg/L[1] | ||
| MDA-MB-231 | Breast Cancer | 48 | 185.4 µM |
| MCF-7 | Breast Cancer | 48 | 210.9 µM |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| GBM-8401 | Glioblastoma | 200 | 24 | 74% |
| 300 | 24 | 65% | ||
| GBM-8901 | Glioblastoma | 200 | 24 | 78% |
| 300 | 24 | 74% |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Concentration | Incubation Time (h) | Apoptosis Rate (%) |
| HepG2 | Hepatocellular Carcinoma | 5 mg/L | 24 | 8% |
| 10 mg/L | 24 | 14% | ||
| 20 mg/L | 24 | 30% | ||
| MDA-MB-231 | Breast Cancer | 100 µM | 24 | 18.5% |
| 200 µM | 24 | 29.97% |
Table 4: this compound-Induced Cell Cycle Arrest
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % of Cells in G0/G1 Phase |
| GBM-8401 | Glioblastoma | 200 | 24 | 60.0% |
| 300 | 24 | 60.4% | ||
| Control | 24 | 48.9% |
Deciphering the Molecular Mechanisms: Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways. In glioblastoma cells, it induces G0/G1 cell cycle arrest by downregulating the expression of cyclin-dependent protein 4 (CDK4) and phosphorylated retinoblastoma protein (p-RB), while upregulating the CDK4 inhibitor, p21. In breast cancer cells, this compound has been shown to suppress the AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, in prostate cancer cells, it downregulates Prostate-Derived Ets Factor (PDEF), Prostate-Specific Antigen (PSA), and Insulin-like Growth Factor-1 Receptor (IGF-1R) expression, while increasing the expression of Tissue Inhibitor of Metalloproteinases-3 (TIMP-3).
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathway Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK4, p-RB, p21, AKT, p-AKT, MAPK, p-MAPK) overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Conclusion
The compiled data strongly suggests that this compound is a promising candidate for anti-cancer drug development. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines through the modulation of key signaling pathways highlights its potential for broad-spectrum anti-tumor activity. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide serves as a foundational resource for researchers to design and conduct further investigations into the anti-cancer mechanisms of this compound.
References
Replicating Tectorigenin's Mechanisms: A Comparative Guide to Published Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two key studies elucidating the anti-inflammatory and anti-cancer mechanisms of Tectorigenin. This document offers a detailed breakdown of the experimental protocols and quantitative data from these publications to facilitate the replication and extension of these findings.
This compound, a natural isoflavone found in the rhizomes of Belamcanda chinensis and other medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This guide focuses on two distinct, yet complementary, mechanisms of action: its role in mitigating neuroinflammation and its ability to inhibit cancer cell proliferation. By presenting the methodologies and results from these studies side-by-side, we aim to provide a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Study 1: Anti-Neuroinflammatory Effects of this compound
This section details the findings from "The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide" by Lim et al. (2018). This study elucidates the molecular mechanisms by which this compound exerts its anti-inflammatory effects in the context of neuroinflammation.
Experimental Protocols
Cell Culture and Treatment:
-
Cell Line: BV-2 murine microglial cells.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with various concentrations of this compound (1, 5, 10, 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
Key Assays:
-
Cell Viability: Assessed using the MTT assay.
-
Nitric Oxide (NO) Production: Measured in the culture supernatants using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement (TNF-α, IL-6): Quantified in the culture supernatants using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Protein levels of key signaling molecules (iNOS, COX-2, p-IκBα, p-NF-κB p65, p-ERK, p-JNK, p-p38) were determined. Cells were lysed, and protein concentrations were measured using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 were measured. Total RNA was extracted using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using specific primers and SYBR Green master mix.
Quantitative Data Summary
| Parameter Measured | This compound Concentration (µM) | Result (Compared to LPS-treated control) |
| Cell Viability | 20 | No significant cytotoxicity |
| NO Production | 1, 5, 10, 20 | Dose-dependent decrease |
| TNF-α Production | 1, 5, 10, 20 | Dose-dependent decrease |
| IL-6 Production | 1, 5, 10, 20 | Dose-dependent decrease |
| iNOS Protein Expression | 20 | Significant decrease |
| COX-2 Protein Expression | 20 | Significant decrease |
| p-IκBα Protein Expression | 20 | Significant decrease |
| p-NF-κB p65 Protein Expression | 20 | Significant decrease |
| p-ERK Protein Expression | 20 | Significant decrease |
| p-JNK Protein Expression | 20 | Significant decrease |
| p-p38 Protein Expression | 20 | No significant change |
| iNOS mRNA Expression | 20 | Significant decrease |
| COX-2 mRNA Expression | 20 | Significant decrease |
| TNF-α mRNA Expression | 20 | Significant decrease |
| IL-6 mRNA Expression | 20 | Significant decrease |
Signaling Pathway Diagram
Study 2: Anti-Cancer Effects of this compound
This section summarizes the key findings from "this compound Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer" by Wang et al. (2022). This study explores a novel mechanism through which this compound exerts its anti-tumor effects in colorectal cancer by regulating a long non-coding RNA and microRNA axis.
Experimental Protocols
Cell Culture and Treatment:
-
Cell Lines: HCT116 and SW480 human colorectal cancer cells.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were treated with various concentrations of this compound (0, 25, 50, 100 µM) for 48 hours.
Key Assays:
-
Cell Proliferation: Assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Glucose Consumption and Lactate Production: Measured using commercially available kits to assess the rate of glycolysis.
-
Quantitative Real-Time PCR (qRT-PCR): Expression levels of lncRNA CCAT2 and miR-145 were quantified. Total RNA was extracted, and reverse transcription and qRT-PCR were performed as described for the anti-inflammatory study.
-
Western Blot Analysis: Protein levels of glycolysis-related enzymes (HK2, PKM2, LDHA) and key signaling molecules were determined using standard western blotting procedures.
-
Luciferase Reporter Assay: To confirm the interaction between lncRNA CCAT2 and miR-145.
-
In Vivo Xenograft Model: Nude mice were subcutaneously injected with HCT116 cells. Once tumors were established, mice were treated with this compound (25 or 50 mg/kg) or vehicle control. Tumor volume and weight were monitored.
Quantitative Data Summary
| Parameter Measured | This compound Concentration (µM) | Result (Compared to control) |
| Cell Proliferation (HCT116) | 25, 50, 100 | Dose-dependent decrease |
| Cell Proliferation (SW480) | 25, 50, 100 | Dose-dependent decrease |
| Glucose Consumption | 50 | Significant decrease |
| Lactate Production | 50 | Significant decrease |
| lncRNA CCAT2 Expression | 50 | Significant decrease |
| miR-145 Expression | 50 | Significant increase |
| HK2 Protein Expression | 50 | Significant decrease |
| PKM2 Protein Expression | 50 | Significant decrease |
| LDHA Protein Expression | 50 | Significant decrease |
| Tumor Volume (in vivo) | 50 mg/kg | Significant decrease |
| Tumor Weight (in vivo) | 50 mg/kg | Significant decrease |
Logical Relationship Diagram
This comparative guide provides a foundation for researchers to understand and potentially replicate key findings on the mechanisms of this compound. By offering detailed protocols and a clear summary of the quantitative data, we hope to facilitate further investigation into this promising natural compound.
Tectorigenin: A Versatile Positive Control for Antioxidant, Anti-inflammatory, and Receptor-Modulating Assays
For Immediate Release
[City, State] – [Date] – For researchers and drug development professionals seeking a reliable and multifaceted positive control, the isoflavone tectorigenin presents a compelling option across a range of experimental assays. This guide provides an objective comparison of this compound's performance against established positive controls in key biological assays, supported by experimental data and detailed protocols. This compound, a natural compound isolated from the rhizomes of Belamcanda chinensis and other medicinal plants, has demonstrated robust activity as an antioxidant, an anti-inflammatory agent, a selective estrogen receptor modulator (SERM), and a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2]
Comparative Performance Data
The efficacy of this compound as a positive control is underscored by its performance in various in vitro assays. The following tables summarize its activity alongside commonly used positive controls.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value |
| This compound | DPPH Radical Scavenging | ~275 µM [1] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | Variable (Potent) |
| Genistein | DPPH Radical Scavenging | 1.89 ± 0.16 mM[3] |
Note: IC50 values can vary based on specific experimental conditions.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Target Cells | IC50 Value |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Concentration-dependent inhibition |
| L-NMMA (NG-monomethyl-L-arginine) | Nitric Oxide (NO) Production Inhibition | Various | Potent inhibitor |
| This compound | COX-2 Expression Inhibition | RAW 264.7 Macrophages | Concentration-dependent inhibition |
| Indomethacin | COX-2 Inhibition (Enzymatic) | Purified enzyme | 630 nM[4] |
| Celecoxib | COX-2 Inhibition (Enzymatic) | Purified enzyme | Potent and selective |
Note: this compound's anti-inflammatory action often involves the inhibition of pro-inflammatory gene expression (iNOS, COX-2) rather than direct enzyme inhibition.
Table 3: Estrogen Receptor Modulation
| Compound | Assay | Receptor Subtype | Relative Binding Affinity (RBA) |
| This compound | Competitive Estrogen Receptor Binding | ERα, ERβ (higher affinity for ERβ) | Moderate |
| 17β-Estradiol | Competitive Estrogen Receptor Binding | ERα, ERβ | High (Reference) |
| Tamoxifen | Competitive Estrogen Receptor Binding | ERα, ERβ | High |
Table 4: PPARγ Agonist Activity
| Compound | Assay | Cell Line | EC50 Value |
| This compound | PPARγ Luciferase Reporter | HEK293 or similar | ~13.3 µM (partial agonist) [2] |
| Rosiglitazone | PPARγ Luciferase Reporter | HEK293 or similar | 60 nM (full agonist)[5] |
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through modulation of key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
References
Tectorigenin: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the isoflavonoid Tectorigenin reveals a significant differential impact on cancer cells versus normal cells, highlighting its potential as a selective anti-cancer agent. This guide synthesizes key experimental findings on this compound's effects on cell viability, apoptosis, and cell cycle progression, providing researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and methodologies.
Executive Summary
This compound, a natural compound isolated from the rhizomes of Belamcanda chinensis and other medicinal plants, demonstrates potent anti-proliferative and pro-apoptotic activities against a variety of cancer cell lines.[1][2][3] Notably, studies indicate that this compound exhibits significantly lower cytotoxicity towards normal, healthy cells, suggesting a favorable therapeutic window. This selective action appears to be mediated through the differential regulation of key signaling pathways involved in cell survival and death.
Data Presentation: Comparative Cytotoxicity
The selective cytotoxicity of this compound is a cornerstone of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines.
| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| Cancer Cell Lines | ||||
| HepG2 | Human Hepatocellular Carcinoma | 36.8 (11.06 mg/L) | 48 | [4][5] |
| A2780 | Human Ovarian Cancer | 48.67 | Not Specified | [1] |
| HCT116 | Human Colorectal Carcinoma | 141.0 | 24 | [6] |
| LNCaP | Human Prostate Cancer | 0.08 | Not Specified | [1] |
| GBM-8401 | Human Glioblastoma | ~200-300 | 24 | [7] |
| GBM-8901 | Human Glioblastoma | ~200-300 | 24 | [7] |
| Normal Cell Lines | ||||
| L02 | Normal Human Liver Cell Line | > 66.6 (20 mg/L) | 48 | [4][5] |
| MDCK | Madin-Darby Canine Kidney (Normal) | ~45.5 | Not Specified | [8] |
| V79-4 | Chinese Hamster Lung Fibroblasts (Normal) | Protective Effect | 24 | [9] |
| HaCaT | Human Keratinocytes (Normal) | Protective Effect | 24 | [10] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. A direct comparison shows that at a concentration of 10 mg/L, this compound caused about 10% cell death in normal L02 cells, while the IC50 for HepG2 cancer cells was 11.06 mg/L after 48 hours.[4][5] This indicates a selective cytotoxic effect.
Differential Effects on Cellular Processes
Apoptosis
In cancer cells, this compound is a potent inducer of apoptosis. For instance, in HepG2 cells, it triggers apoptosis through a mitochondrial-mediated pathway characterized by the generation of reactive oxygen species (ROS), an increase in intracellular calcium, loss of mitochondrial membrane potential, and activation of caspases-9 and -3.[4][5] In human promyelocytic leukemia HL-60 cells, this compound also induces apoptotic changes.[11]
Conversely, in normal cells, this compound has been shown to exhibit protective effects against apoptosis. In human keratinocytes (HaCaT cells), this compound attenuated UV-B-induced apoptosis by reducing the levels of caspase-3 and increasing the anti-apoptotic protein Bcl-2.[10] Similarly, it protected Chinese hamster lung fibroblasts (V79-4) from oxidative stress-induced cell death.[9]
Cell Cycle
This compound can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. In glioblastoma cells (GBM-8401), treatment with this compound led to a significant G0/G1 phase arrest.[7][12] This was associated with a reduction in the levels of phosphorylated retinoblastoma protein (p-RB) and cyclin-dependent protein 4 (CDK4), and an increase in the expression of the CDK4 inhibitor p21.[7] In prostate cancer cells, this compound has also been reported to cause G1 arrest.[1]
Data on the effects of this compound on the cell cycle of normal human cells is limited in the reviewed literature. This represents a key area for future investigation to fully elucidate its differential activity.
Signaling Pathways
The selective action of this compound can be attributed to its differential modulation of key signaling pathways in normal versus cancer cells.
In Cancer Cells:
-
Pro-apoptotic Pathways: this compound activates the intrinsic apoptosis pathway by increasing ROS production and intracellular Ca2+, leading to mitochondrial dysfunction and caspase activation.[4][5]
-
Survival Pathway Inhibition: It has been shown to suppress critical survival signaling pathways such as PI3K/Akt and MAPK/JNK, which are often constitutively active in cancer cells.[1][3]
In Normal Cells:
-
Pro-survival Pathways: In normal cells, this compound appears to upregulate protective signaling pathways. For example, in V79-4 lung fibroblasts, it activates the ERK and NF-κB signaling pathways, which are involved in cell survival and protection against oxidative stress.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: this compound's pro-apoptotic mechanism in cancer cells.
Caption: this compound's protective signaling in normal cells.
Caption: Workflow for comparative analysis of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound has a dual effect: it is cytotoxic to a range of cancer cells while being significantly less harmful, and in some cases protective, to normal cells. This selectivity is a highly desirable characteristic for a potential anti-cancer therapeutic.
Further research is warranted to expand the comparative analysis to a broader panel of normal human cell lines to establish a more comprehensive safety profile. Investigating the effects of this compound on the cell cycle of normal cells is also a critical next step. Elucidating the full spectrum of its molecular targets and signaling pathways in both normal and cancerous contexts will be instrumental in advancing this compound towards clinical applications.
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pro-apoptotic effects of this compound on human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effect of an Isoflavone, this compound, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Flavonoid-Based Compound of Leopard Lily Rhizome, Attenuates UV-B-Induced Apoptosis and Collagen Degradation by Inhibiting Oxidative Stress in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an isoflavone of Pueraria thunbergiana Benth., induces differentiation and apoptosis in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Glioblastoma Proliferation by G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectorigenin's Modulation of Key Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tectorigenin, an isoflavone found in the rhizomes of Belamcanda chinensis and other medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] These effects are largely attributed to its ability to modulate critical intracellular signaling pathways. This guide provides a comparative analysis of this compound's impact on key signaling cascades, supported by experimental data, to aid researchers in evaluating its therapeutic potential.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and is implicated in various diseases, including cancer and autoimmune disorders. This compound has been repeatedly shown to be a potent inhibitor of this pathway.[1][3][4][5][6][7]
Comparative Analysis of NF-κB Inhibition
| Compound/Treatment | Cell Line/Model | Stimulant | Key Effect | Quantitative Data (Example) | Reference |
| This compound | Caco-2 | TNF-α (10 ng/mL) | Inhibition of NF-κB nuclear translocation | Significant reduction in nuclear p65 | [8] |
| This compound | BV-2 Microglia | LPS | Suppression of NF-κB p65 nuclear translocation | Dose-dependent decrease in nuclear p65 | [9] |
| This compound | Rat Tendon-Derived Stem Cells (TDSCs) | TNF-α (10 ng/mL) | Decreased activation of NF-κB | - | [6][7] |
| Alternative NF-κB Inhibitor (e.g., BAY 11-7082) | Various | Various | IKKβ inhibition | Typically in low µM range | General Knowledge |
Experimental Protocol: Western Blot for NF-κB p65 Nuclear Translocation
This protocol is a standard method to assess the inhibition of NF-κB activation by measuring the amount of the p65 subunit that has translocated to the nucleus.
-
Cell Culture and Treatment: Plate cells (e.g., BV-2 microglia) and grow to 80-90% confluency. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with an appropriate agonist (e.g., Lipopolysaccharide (LPS)) for 30-60 minutes to induce NF-κB activation.
-
Nuclear and Cytoplasmic Extraction: Wash cells with ice-cold PBS. Lyse the cells using a hypotonic buffer to isolate the cytoplasmic fraction. Centrifuge to pellet the nuclei. Extract nuclear proteins using a high-salt nuclear extraction buffer.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of nuclear protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a nuclear loading control (e.g., Lamin B1 or Histone H3) to ensure equal loading.
This compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. This compound has demonstrated inhibitory effects on various components of the MAPK pathway.[3][10][11]
Comparative Analysis of MAPK Inhibition
| Compound/Treatment | Cell Line/Model | Key Effect | Quantitative Data (Example) | Reference |
| This compound | Human Breast Cancer Cells (MDA-MB-231) | Decreased phosphorylation of p38, JNK, and ERK | Dose-dependent reduction in p-p38, p-JNK, p-ERK | [11] |
| This compound | BV-2 Microglia | Suppression of ERK and JNK phosphorylation | - | [4] |
| This compound | Rat Tendon-Derived Stem Cells (TDSCs) | Decreased activation of MAPK signaling | - | [6][7] |
| U0126 (MEK1/2 Inhibitor) | Various | Specific inhibition of the ERK pathway | IC50 typically in the nanomolar range | General Knowledge |
| SP600125 (JNK Inhibitor) | Various | Specific inhibition of the JNK pathway | IC50 typically in the sub-micromolar range | General Knowledge |
Experimental Protocol: Kinase Assay for MAPK Activity
This protocol measures the direct inhibitory effect of this compound on the kinase activity of MAPK components.
-
Recombinant Kinase: Obtain purified, active recombinant ERK, JNK, or p38 kinase.
-
Substrate: Use a specific peptide substrate for the chosen kinase (e.g., myelin basic protein for ERK).
-
Reaction Buffer: Prepare a kinase reaction buffer containing ATP (radiolabeled or non-radiolabeled), magnesium chloride, and other necessary components.
-
Inhibition Assay: In a microplate, combine the recombinant kinase, its substrate, and varying concentrations of this compound or a known inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding the ATP-containing reaction buffer. Incubate for a specified time at 30°C.
-
Stop Reaction and Detection: Stop the reaction. If using radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure radioactivity using a scintillation counter. For non-radiolabeled methods, use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or other immunoassays.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
This compound's Modulation of the MAPK Pathway
Caption: this compound inhibits multiple nodes within the MAPK signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. This compound has been shown to suppress this pathway, contributing to its pro-apoptotic effects.[3][11][12]
Comparative Analysis of PI3K/Akt Inhibition
| Compound/Treatment | Cell Line/Model | Key Effect | Quantitative Data (Example) | Reference |
| This compound | Human Breast Cancer Cells (MDA-MB-231) | Decreased phosphorylation of Akt | Dose-dependent reduction in p-Akt | [11] |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased phosphorylation of PI3K and Akt (protective effect against H₂O₂-induced injury) | Reversal of H₂O₂-induced decreases in p-PI3K/PI3K and p-Akt/Akt ratios | [12] |
| LY294002 (PI3K Inhibitor) | Various | Broad-spectrum PI3K inhibition | IC50 typically in the low micromolar range | General Knowledge |
| Apigenin | Various Cancer Cells | Inhibition of PI3K activity and subsequent Akt phosphorylation | - | [13][14] |
Experimental Protocol: In Vitro PI3K Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of PI3K.
-
PI3K Source: Use purified recombinant PI3K or immunoprecipitated PI3K from cell lysates.
-
Lipid Substrate: Prepare liposomes containing phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) as the substrate.
-
Reaction Buffer: Prepare a kinase buffer containing [γ-³²P]ATP, MgCl₂, and other necessary cofactors.
-
Inhibition Assay: Incubate the PI3K enzyme with varying concentrations of this compound or a known PI3K inhibitor (like LY294002) for a short period.
-
Kinase Reaction: Initiate the reaction by adding the lipid substrate and [γ-³²P]ATP. Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Lipid Extraction and Separation: Stop the reaction and extract the lipids. Separate the phosphorylated lipid product (PIP or PIP3) from the unreacted substrate using thin-layer chromatography (TLC).
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid product. Quantify the spot intensity to determine the level of PI3K activity and calculate the inhibitory effect of this compound.
This compound's Modulation of the PI3K/Akt Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.
Toll-like Receptor 4 (TLR4) Signaling
TLR4 is a pattern recognition receptor that plays a critical role in the innate immune response, particularly in recognizing LPS from Gram-negative bacteria. Its activation triggers downstream signaling cascades, including NF-κB and MAPK pathways. This compound has been found to mitigate inflammatory responses by targeting TLR4 signaling.[1][3][15]
Comparative Analysis of TLR4 Signaling Inhibition
| Compound/Treatment | Cell Line/Model | Key Effect | Quantitative Data (Example) | Reference |
| This compound | HaCaT Keratinocytes | Suppression of TLR4/NF-κB pathway | - | [1][15] |
| This compound | Fulminant Hepatic Failure Model | Modulation of TLR4/MAPK and TLR4/NF-κB pathways | - | [1] |
| Tectoridin (prodrug of this compound) | Ischemic Stroke Rat Model | Down-regulation of the TLR4/MYD88/NF-κB inflammatory pathway | - | [16] |
| TAK-242 (Resatorvid) | Various | Specific inhibitor of TLR4 signaling | IC50 in the nanomolar range for inhibiting cytokine production | General Knowledge |
Experimental Protocol: Luciferase Reporter Assay for NF-κB Activity Downstream of TLR4
This assay quantifies the transcriptional activity of NF-κB, a key downstream effector of TLR4 signaling.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with expression plasmids for TLR4, MD-2, and CD14 (coreceptors for LPS recognition), along with an NF-κB-luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).
-
Cell Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (a TLR4 agonist) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity by LPS and the percentage of inhibition by this compound.
This compound's Inhibition of TLR4-Mediated Signaling
Caption: this compound can inhibit TLR4 signaling at the receptor level and downstream.
Conclusion
This compound demonstrates significant modulatory effects on key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, often through upstream regulation of receptors like TLR4. Its inhibitory actions on these pro-inflammatory and pro-survival pathways provide a mechanistic basis for its observed anti-cancer and anti-inflammatory properties. The provided data and protocols offer a framework for researchers to further investigate and compare the efficacy of this compound against other therapeutic agents targeting these critical cellular cascades. Further studies with direct head-to-head comparisons with established inhibitors are warranted to fully elucidate its relative potency and therapeutic potential.
References
- 1. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 5. The Anti-neuroinflammatory Activity of this compound Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Inflammation, Apoptosis, and Ossification in Rat Tendon-Derived Stem Cells via Modulating NF-Kappa B and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alleviates Inflammation, Apoptosis, and Ossification in Rat Tendon-Derived Stem Cells via Modulating NF-Kappa B and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. This compound inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound protect HUVECs from H2O2-induced oxidative stress injury by regulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound inhibits inflammation in keratinocytes by inhibition of NLRP3 inflammasome regulated by the TLR4/NF-κB pathway - ProQuest [proquest.com]
- 16. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Tectorigenin and Genistein for Researchers
An in-depth analysis of the current scientific evidence comparing the isoflavones Tectorigenin and Genistein, tailored for researchers, scientists, and drug development professionals.
This guide provides a comprehensive, data-driven comparison of this compound and Genistein, two prominent isoflavones with significant therapeutic potential. While both compounds share a common isoflavonoid scaffold and exhibit overlapping biological activities, their distinct structural features lead to differences in potency and mechanisms of action. This report synthesizes the available research to facilitate an objective comparison of their performance in anticancer, anti-inflammatory, antioxidant, neuroprotective, and estrogenic contexts.
At a Glance: Key Differences and Similarities
| Feature | This compound | Genistein |
| Primary Sources | Belamcanda chinensis (Leopard Lily), Iris species, Pueraria species[1][2] | Soybeans and soy-based products[3] |
| Anticancer Activity | Demonstrated efficacy against various cancer cell lines, including ovarian, prostate, and lung cancer.[4][5] | Extensively studied with proven antiproliferative and pro-apoptotic effects in a wide range of cancers.[6] |
| Anti-inflammatory Effects | Inhibits key inflammatory mediators like NO, COX-2, and pro-inflammatory cytokines.[2] | Potent anti-inflammatory agent that modulates multiple signaling pathways, including NF-κB. |
| Antioxidant Capacity | Exhibits significant free radical scavenging and induction of antioxidant enzymes. | Well-established antioxidant properties. |
| Neuroprotective Potential | Shows promise in protecting neurons from oxidative stress and apoptosis. | Widely researched for its neuroprotective effects in models of neurodegenerative diseases.[7][8][9] |
| Estrogen Receptor Affinity | Binds to both ERα and ERβ, with a potential preference for ERβ.[10][11] | Higher binding affinity for ERα compared to this compound.[12] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Genistein. It is important to note that much of the data comes from separate studies, which may have utilized different experimental conditions. Direct, head-to-head comparative studies are limited.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| This compound | A2780 | Ovarian Cancer | 48.67 ± 0.31 | [13] |
| This compound | MPSC1 TR | Paclitaxel-Resistant Ovarian Cancer | 73 | [5] |
| This compound | A2780 TR | Paclitaxel-Resistant Ovarian Cancer | 78 | [5] |
| This compound | SKOV3 TR | Paclitaxel-Resistant Ovarian Cancer | 89 | [5] |
| This compound | Prostate Cancer Cells | Prostate Cancer | 0.08 | [13] |
| This compound | A549 | Lung Cancer | 7.15 | [4] |
| This compound | Caco-2 | Colon Cancer | 23.39 | [4] |
| Genistein | HL-60 | Leukemia | Varies (study dependent) | [6] |
| Genistein | PC3 | Prostate Cancer | 480 (in 3D culture) | [1] |
| Genistein | HT29 | Colon Cancer | >100 | [14] |
| Genistein | SW620 | Colon Cancer | ~50 | [14] |
Note: The IC50 values listed above are from different studies and should be interpreted with caution due to potential variations in experimental protocols.
Table 2: Antioxidant and Anti-collagenase Activity
| Compound | Assay | IC50 (µg/mL) | Source |
| This compound | DPPH Radical Scavenging | > 100 | [15] |
| Genistein | DPPH Radical Scavenging | 89.6 | [15] |
| This compound | Anti-collagenase | 98.74 ± 4.25 | |
| Genistein | Anti-collagenase | 79.08 ± 3.46 |
This table presents data from a comparative study, offering a more direct comparison of potency.
Table 3: Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Source |
| This compound | ERα | 0.04 (relative to Genistein) | [16] |
| This compound | ERβ | 0.02 (relative to Genistein) | [16] |
| Genistein | ERα | 1-5 | [10] |
| Genistein | ERβ | 20-100 | [10] |
Note: Genistein generally shows a higher binding affinity for estrogen receptors, particularly ERα, when compared to this compound.
Signaling Pathway Modulation
Both this compound and Genistein exert their biological effects by modulating a complex network of intracellular signaling pathways. While there is considerable overlap, the extent and specific targets of their modulatory effects can differ.
This compound Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways implicated in cancer, inflammation, and other disease processes.[13] These include:
-
PI3K/Akt Pathway: this compound can upregulate this pathway, which is involved in cell survival and proliferation.[13][17]
-
NF-κB Pathway: It is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation and cell survival.[13]
-
MAPK Pathways (ERK, JNK, p38): this compound can influence the activity of MAPK pathways, which are involved in a wide range of cellular processes.[13]
-
TLR4/NF-κB Pathway: this compound can suppress this pathway, which is involved in the inflammatory response.[13]
Genistein Signaling Pathway Modulation
Genistein's influence on signaling pathways is extensively documented and forms the basis for many of its therapeutic effects. Key pathways modulated by Genistein include:
-
PI3K/Akt/mTOR Pathway: Genistein is a known inhibitor of this critical pathway, which is often dysregulated in cancer.[18]
-
NF-κB Pathway: Similar to this compound, Genistein is a potent inhibitor of NF-κB activation.[12][19][20][21]
-
Estrogen Receptor (ER) Pathway: Genistein's structural similarity to estradiol allows it to bind to estrogen receptors and modulate estrogen-responsive genes.
-
Tyrosine Kinases: Genistein is a broad-spectrum inhibitor of tyrosine kinases, which are crucial for cell growth and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and Genistein.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound or Genistein stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[22]
-
Treatment: Prepare serial dilutions of this compound or Genistein in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).[22]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add 10 µL of MTT solution to each well.[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[22]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jopir.in [jopir.in]
- 9. Study on the neuroprotective effects of Genistein on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the Estrogenic Activity of Pueraria (Kudzu) Flower Extract and Its Major Isoflavones Using ER-Binding and Uterotrophic Bioassays [scirp.org]
- 17. bowdish.ca [bowdish.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. International Union of Basic and Clinical Pharmacology. XCVII. G Protein–Coupled Estrogen Receptor and Its Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tectorigenin
For researchers, scientists, and drug development professionals, the effective management and disposal of Tectorigenin are critical for ensuring laboratory safety and environmental protection. Based on its safety profile, this compound is classified as harmful if swallowed, and all handling and disposal procedures must be executed with precision to prevent accidental exposure and environmental contamination.[1] This guide provides the necessary operational and disposal plans for this compound.
Immediate Safety and Hazard Information
This compound requires careful handling in a well-ventilated area to avoid the formation of dust and aerosols.[2][3] Anyone handling the compound must use appropriate Personal Protective Equipment (PPE). The primary hazard is acute oral toxicity.[1] Therefore, preventing ingestion and release into the environment, particularly into sewer systems or drains, is a top priority.[1][4]
Summary of Hazard and Handling Data
| Property | Classification / Guideline | Source |
| GHS Classification | Acute toxicity - Oral (Category 4), H302: Harmful if swallowed. | [1] |
| Signal Word | Warning | [1] |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety goggles/face protection, lab coat. | [1][2] |
| Handling | Use in a well-ventilated place or under a chemical fume hood. Avoid contact with skin and eyes. Use non-sparking tools. | [1][3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials like oxidizing agents. | [2][3] |
| Environmental Precautions | Do not allow the chemical to enter drains. Discharge into the environment must be avoided. | [1][4] |
Operational Protocols
Protocol 1: Standard Disposal of this compound Waste
This protocol outlines the standard procedure for disposing of solid and liquid waste containing this compound. The guiding principle is to treat all this compound waste as hazardous.[4]
Methodology:
-
Waste Segregation: At the point of generation, separate waste streams. Do not mix this compound waste with other incompatible materials.
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, gloves, and other solid materials in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof container.
-
-
Container Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents (this compound). Ensure the container is kept tightly closed except when adding waste.
-
Storage: Store sealed waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) at or near the point of generation. Use secondary containment, such as a tray, to capture any potential leaks.[4]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1] Adhere to all appropriate local, state, and federal laws and regulations.[1] Do not discharge to sewer systems.[1]
Protocol 2: Management of Spills
In the event of a this compound spill, immediate action is required to prevent exposure and environmental release.
Methodology:
-
Ensure Personnel Safety: Evacuate non-essential personnel. The responder must wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1] Ensure the area is well-ventilated.[1]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[1][4] Remove all sources of ignition.[1]
-
Absorb the Spill: Cover the spill with a non-combustible, absorbent material like sand, diatomite, or a universal binder.[4]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2] Use spark-proof tools and avoid creating dust.[1][2]
-
Decontaminate the Area: Clean the spill surface and any contaminated equipment. All cleaning materials must also be disposed of as hazardous waste.[4]
Protocol 3: Disposal of Empty Containers
Empty containers must be handled properly to ensure no residual product poses a risk.
Methodology:
-
Triple-Rinse: Thoroughly rinse the empty container at least three times with a suitable solvent.
-
Collect Rinsate: Crucially, the rinsate from all rinses must be collected and disposed of as hazardous liquid waste.[5]
-
Container Disposal: After triple-rinsing, puncture the container to make it unusable for other purposes.[1] Deface or remove the original label.[5] The container can then be offered for recycling or disposed of in a sanitary landfill, in accordance with institutional guidelines.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Workflow for this compound waste and spill management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tectorigenin
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Tectorigenin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, an O-methylated isoflavone found in plants such as Belamcanda chinensis, is a subject of growing interest for its diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4][5] As with any active compound, proper handling is paramount to mitigate potential risks. The following procedures outline the necessary personal protective equipment (PPE), operational plans, and disposal methods for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[6][7] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent direct skin contact with the compound. |
| Eye Protection | Safety glasses or chemical safety goggles | To protect the eyes from dust particles or splashes. A face shield may be required depending on the scale of work.[6] |
| Respiratory Protection | Dust respirator | To be used when handling the powder form to prevent inhalation of airborne particles.[6] A local exhaust system should be used where dust or aerosols may be generated.[6] |
| Body Protection | Protective clothing (e.g., lab coat) | To protect skin and personal clothing from contamination. Protective boots may be necessary depending on the operational context.[6] |
This table is based on information from available Safety Data Sheets.[6][7] No quantitative occupational exposure limits for this compound were identified in the reviewed documentation.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow should be followed:
1. Preparation:
-
Work Area: All work with this compound powder should be conducted in a designated area with adequate ventilation, such as a chemical fume hood, to minimize inhalation exposure.[6]
-
Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, and a clearly labeled waste container, are within reach to avoid unnecessary movement.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
2. Handling:
-
Avoid Dust Generation: When handling the solid form, take care to avoid creating dust.[6]
-
Solution Preparation: If preparing a solution, slowly add the solvent to the this compound powder to prevent splashing.
-
General Practices: Avoid contact with skin, eyes, and clothing.[6][7] Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Keep the container tightly closed.[6]
-
Store in a cool, dark place.[6]
-
Store away from incompatible materials such as oxidizing agents.[6] this compound powder is typically stored at -20°C for long-term stability.[1][8]
Emergency Procedures: Immediate Actions
In the event of an accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[6]
-
Ingestion: Rinse the mouth with water. If the person feels unwell, seek medical advice.[6]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, wipes, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[6]
-
Disposal Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 548-77-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Flavonoid-Based Compound of Leopard Lily Rhizome, Attenuates UV-B-Induced Apoptosis and Collagen Degradation by Inhibiting Oxidative Stress in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. This compound | Apoptosis | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
